Nickel acrylate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
60700-37-0 |
|---|---|
Molecular Formula |
C6H8NiO4 |
Molecular Weight |
202.82 g/mol |
IUPAC Name |
nickel;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.Ni/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |
InChI Key |
WEWXORCGRGFOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.[Ni] |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Nickel Acrylate
Direct Synthesis Routes from Nickel Precursors and Acrylic Acid Derivatives
Direct synthesis routes are foundational methods for producing nickel acrylate (B77674), typically involving the reaction of a nickel source with acrylic acid or its derivatives. One straightforward approach involves the aqueous reaction of a nickel salt, such as nickel(II) chloride (NiCl₂), with acrylic acid. In a method reported for creating a nickel acrylate-based copolymer, NiCl₂ crystal hydrate (B1144303) is added to an aqueous solution of acrylic acid that has been neutralized with an alkali. pnrjournal.com The subsequent addition of an initiator, like potassium persulfate, and another monomer, such as methyl methacrylate (B99206), at elevated temperatures (60-70°C) leads to the formation of the copolymer. pnrjournal.com
A more complex and heavily researched direct route involves the nickel-mediated coupling of carbon dioxide (CO₂) and ethylene (B1197577). researchgate.net This process is of high interest as it utilizes readily available and inexpensive feedstocks. The key step in this pathway is the oxidative coupling of CO₂ and ethylene at a Nickel(0) complex to form a five-membered metallacycle known as a nickelalactone. researchgate.netresearchgate.net This intermediate is a direct precursor containing the core structure of this compound. The liberation of the acrylate product from this stable nickelalactone intermediate is a critical challenge and often requires cleavage agents. researchgate.net
Solvent-mediated techniques are crucial for controlling the formation, purity, and crystal structure of the final product. The choice of solvent can influence reaction kinetics, solubility of reactants and products, and the ultimate morphology of the isolated material. mdpi.com In the synthesis of this compound copolymers, for instance, water is used as the solvent in which the polymerization and precipitation of the product occur. pnrjournal.com
While specific studies on the crystallization of simple this compound are limited, principles from related nickel salt crystallizations are applicable. Antisolvent crystallization, a technique where a miscible solvent in which the product is insoluble (the antisolvent) is added to a solution, is effective for precipitating nickel salts like nickel sulfate. rsc.org This method allows for control over supersaturation, which in turn affects crystal size and purity. researchgate.net By carefully selecting solvent-antisolvent systems and controlling parameters such as the rate of addition, it is possible to tune the physical properties of the precipitated this compound. The presence of organic co-solvents in aqueous solutions can also significantly enhance the effect of additives, disrupt the hydration layer around the nickel ion and on crystal surfaces, and facilitate more controlled crystal growth. mdpi.com
Solid-state synthesis offers an alternative to traditional solvent-based methods, often reducing or eliminating the need for solvents and simplifying product work-up. These techniques typically involve the direct reaction of solid precursors through the application of energy, such as heat or mechanical force.
One relevant solid-state approach is thermal decomposition. In this method, a carefully designed precursor complex containing nickel and ligands is heated in a controlled atmosphere. The heat provides the energy needed to break bonds and rearrange the atoms, leading to the formation of the desired product. For example, nickel(II) complexes have been subjected to solid-state thermal decomposition at specific temperatures (e.g., 400°C) to yield pure nickel oxide nanoparticles, demonstrating that solid-state transformations of nickel complexes are a viable synthetic route. acs.org A similar strategy could be envisioned for this compound, starting from a complex containing both nickel and a precursor to the acrylate ligand.
Another powerful solid-state technique is mechanochemistry, which uses mechanical energy, typically from ball milling, to induce chemical reactions. This solvent-free method has been successfully used for polymer synthesis, including the polymerization of crystalline salts of acrylic acid. The application of mechanochemistry to the synthesis of this compound could involve milling a nickel salt (e.g., nickel carbonate or nickel acetate) directly with solid acrylic acid, potentially providing a direct and environmentally friendly pathway to the compound.
Ligand Exchange and Transmetalation Strategies for this compound Synthesis
The properties and reactivity of this compound complexes are highly dependent on the other ligands coordinated to the nickel center. Therefore, strategies that allow for the precise installation of these ligands are critical. Ligand exchange and transmetalation are key methods for synthesizing specific nickel complexes that can serve as precursors or catalysts for acrylate production.
Transmetalation involves the transfer of a ligand from one metal to another. This strategy is particularly useful for preparing complexes that are difficult to synthesize directly. For example, catalytically active Nickel(II) dichloride complexes bearing pyridine-chelated N-heterocyclic carbene ligands have been synthesized via a transmetalation protocol starting from the corresponding silver(I) complexes. researchgate.net This method provides a clean and efficient route to well-defined nickel precursors for subsequent use in acrylate synthesis. researchgate.net
Ligand exchange, where one ligand on a metal center is replaced by another, is fundamental for tuning the electronic and steric properties of a nickel catalyst. The choice of ligand can have a dramatic impact on the outcome of catalytic reactions. In the context of producing methyl acrylate from nickelalactone intermediates, the yield is highly sensitive to the ancillary ligands on the nickel center. researchgate.net
A common and direct method for synthesizing this compound involves the reaction of a simple nickel(II) salt with a source of the acrylate anion. The acrylate anion is typically generated in situ by deprotonating acrylic acid with a base.
This approach is exemplified by the synthesis of nickel-containing copolymers, where nickel(II) chloride is reacted with acrylic acid in a solution containing an alkali. pnrjournal.com Similarly, studies on the interaction between metal salts and acrylic acid-based polymers have shown that nickel carbonate can react with poly(acrylic acid) in an aqueous solution to form a hydrated nickel polyacrylate material. In these cases, the nickel salt provides the Ni²⁺ cation, while the neutralized acrylic acid provides the acrylate anion, leading to the formation of the nickel-carboxylate bond.
The following table summarizes representative reactions using this strategy.
| Nickel Salt | Acrylate Source | Base/Solvent | Product Type |
|---|---|---|---|
| Nickel(II) Chloride (NiCl₂) | Acrylic Acid | Alkali / Water | This compound Copolymer |
| Nickel Carbonate (NiCO₃) | Poly(acrylic acid) | Water | Nickel Polyacrylate |
Achieving the correct stoichiometry is essential for the synthesis of well-defined this compound complexes and materials. The molar ratio of the nickel precursor to the acrylate ligand determines the structure and properties of the resulting compound. Research on polymer complexes has shown that nickel(II) bromide reacts with acrylate-type monomers, such as 8-quinolyl acrylate, to form polychelates with a specific 1:2 metal-to-ligand stoichiometry.
In the synthesis of molecular catalysts, precise stoichiometric control is even more critical. The preparation of a dinickel complex used for ethylene/acrylate copolymerization, for instance, requires reacting the nickel precursor with the proligand in a strict 2:1 ratio to ensure the formation of the desired bimetallic structure. The initial formation of the nickelalactone intermediate in the CO₂/ethylene coupling route is also a stoichiometric reaction between one equivalent of a Ni(0) complex, ethylene, and CO₂. researchgate.net Deviations from the intended stoichiometry can lead to the formation of undesired byproducts or catalytically inactive species, underscoring the importance of careful control over reactant quantities.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles, which aim to reduce waste and utilize sustainable resources, are increasingly influencing the design of synthetic routes for this compound. A primary focus in this area is the use of carbon dioxide, a greenhouse gas, as a C1 feedstock. researchgate.net
The nickel-catalyzed synthesis of acrylates from CO₂ and ethylene is a leading example of a green chemistry approach. researchgate.net This process converts low-value, abundant starting materials into a high-value chemical product. While significant progress has been made, challenges remain, such as the high stability of the nickelalactone intermediate, which can hinder catalytic turnover. researchgate.netresearchgate.net Overcoming this requires the development of efficient co-catalysts or cleavage agents that facilitate the release of the acrylate product and regeneration of the active nickel catalyst. researchgate.net
Mechanochemical synthesis also represents a promising green alternative. By carrying out reactions in the solid state via ball milling, the need for potentially hazardous solvents is eliminated, reducing waste and energy consumption associated with solvent purification and removal. The demonstrated success of mechanochemistry in polymerizing acrylate salts suggests its potential as a sustainable method for the direct synthesis of this compound.
Solvent-Free and Mechanochemical Synthesis Protocols
Solvent-free synthesis and mechanochemistry have emerged as green and efficient alternatives to conventional solvent-based methods. wku.edu These techniques reduce or eliminate the need for hazardous organic solvents, leading to less waste and more environmentally benign processes. wku.edunih.gov
Mechanochemical synthesis utilizes mechanical energy, typically through ball milling, to induce chemical reactions. nih.gov In this process, solid reactants are placed in a grinding jar with milling balls. The high-energy collisions that occur during milling provide the activation energy for the reaction to proceed. This technique has been successfully employed for the synthesis of various metal coordination compounds, including nickel(II) and cobalt(II) complexes, often resulting in quantitative yields. wku.eduresearchgate.net
A notable example that demonstrates the potential for this compound synthesis is the ultrafast, solvent-free synthesis of a nickel-based metal-organic framework (Ni-MOF) using ball milling. mdpi.com In a typical procedure, the reactants are milled at a specific frequency for a short duration, which can be as little as one minute. mdpi.com The process can be performed without any bulk solvent, though in some cases, liquid-assisted grinding (LAG) with a minimal amount of a liquid can enhance the reaction kinetics. magtech.com.cn
Table 1: Representative Mechanochemical Synthesis Parameters for a Nickel-Based MOF
| Parameter | Value | Reference |
| Reactants | H₃BTC and Ni(OAc)₂·4H₂O | mdpi.com |
| Molar Ratio | 2:3 | mdpi.com |
| Milling Frequency | 10 Hz to 50 Hz | mdpi.com |
| Milling Time | 1 minute to 180 minutes | mdpi.com |
| Assistant Liquid | None (solvent-free) or minimal water/organic solvent | mdpi.com |
This table is based on the synthesis of a nickel-based MOF and serves as an illustrative example for the potential mechanochemical synthesis of this compound.
The key advantages of this approach include significantly reduced reaction times, high yields, and the elimination of solvent waste. mdpi.commagtech.com.cn The parameters of the ball milling process, such as milling frequency, time, and the size and material of the milling balls, can be tuned to control the reaction outcome. magtech.com.cn
Aqueous-Phase Synthesis and Environmental Considerations
Aqueous-phase synthesis offers another green chemistry approach to producing this compound, replacing organic solvents with water. This method is inherently safer and more environmentally friendly.
A general procedure for the synthesis of this compound in an aqueous medium involves the reaction of a nickel salt with acrylic acid in water. The pH of the solution is a critical parameter that must be carefully controlled, often through the addition of a base like sodium hydroxide (B78521), to facilitate the formation of the this compound salt and influence its properties. core.ac.uk
Environmental Considerations:
The environmental impact of chemical production is a growing concern. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental footprint of a product throughout its life cycle, from raw material extraction to disposal. mdpi.com For acrylate production, the use of bio-based feedstocks instead of fossil fuels is a key strategy for improving sustainability. ornl.gov
The primary environmental concerns associated with traditional acrylate synthesis are the use of volatile and often toxic organic solvents and the energy-intensive nature of the processes. petrochemistry.eu Aqueous synthesis routes significantly mitigate the issue of solvent toxicity and emissions. Furthermore, the use of water as a solvent is more energy-efficient as it avoids the need for costly solvent recovery and disposal systems.
The main release compartment for acrylic acid in the environment is water, due to its high solubility. petrochemistry.eu The environmental profile of this compound synthesis can be further improved by optimizing reaction conditions to maximize yield and minimize energy consumption, and by sourcing raw materials from renewable feedstocks.
Control over Morphology and Crystal Structure during this compound Synthesis
The morphology and crystal structure of this compound are critical determinants of its physical and chemical properties. Advanced synthetic techniques provide pathways to control these features at the nanoscale, tailoring the material for specific applications.
Templating Strategies for Controlled Particle Architecture
Templating is a powerful strategy for directing the formation of materials with specific and complex architectures. This can be broadly categorized into hard and soft templating. rsc.org
Hard Templating: This method, also known as nanocasting, utilizes a pre-synthesized solid material with a defined structure (the template) to guide the formation of the desired material. metall-mater-eng.comnih.gov Porous materials like silica (B1680970) or metal-organic frameworks (MOFs) are often used as hard templates. nih.govrsc.org The precursor materials for this compound would be introduced into the pores of the template, and after the formation of the this compound, the template is selectively removed, leaving behind a this compound structure that is a negative replica of the template. nih.gov This method allows for precise control over size and structure. nih.gov
Soft Templating: This approach employs self-assembling molecules, such as surfactants or block copolymers, as structure-directing agents. rsc.orgmetall-mater-eng.com These molecules form micelles or other ordered structures in solution, which then act as a template around which the this compound precursors organize and react. rsc.org The interactions between the template and the precursors are typically non-covalent, such as electrostatic or van der Waals forces. rsc.org The soft template can be removed after the reaction, often through washing or calcination, to yield a material with a controlled porous structure. metall-mater-eng.com
Table 2: Comparison of Hard and Soft Templating Strategies
| Feature | Hard Templating | Soft Templating |
| Template Type | Pre-formed solid with defined pores (e.g., porous silica, MOFs) | Self-assembling molecules (e.g., surfactants, block copolymers) |
| Mechanism | Infiltration of precursors into the template's pores | Co-assembly of precursors with the template |
| Control | High fidelity replication of the template's structure | Control over morphology through template self-assembly |
| Template Removal | Etching or dissolution, which can sometimes damage the product | Washing or calcination, generally a milder process |
| Advantages | Precise control over pore size and structure | Simpler, one-pot synthesis; versatile for various morphologies |
| Disadvantages | Multi-step process; potential for structural damage during template removal | Less precise structural control compared to hard templating |
These templating strategies, widely used for metal-carboxylate frameworks and metal oxides, can be adapted to synthesize this compound with tailored morphologies, such as nanoparticles, nanowires, or mesoporous structures, to enhance its performance in various applications. berkeley.edu
Influence of Reaction Conditions on this compound Crystalline Phases
The crystalline phase of this compound, which refers to the specific arrangement of atoms in its crystal lattice, can be significantly influenced by the reaction conditions during its synthesis. Key parameters that can be manipulated to control the final crystal structure include temperature, pH, and the solvent system.
Temperature: The reaction temperature can affect the kinetics of crystal nucleation and growth. mdpi.com In the synthesis of nickel-based superalloys, for example, annealing temperature has a profound effect on the microstructure. mdpi.com For this compound, different temperatures during synthesis could favor the formation of different polymorphs (different crystalline forms of the same compound) or affect the degree of crystallinity. Higher temperatures generally lead to more crystalline materials but can also lead to different phases compared to those formed at lower temperatures. ibm.com
pH: The pH of the reaction medium is a critical factor, particularly in aqueous synthesis. It influences the deprotonation of acrylic acid and the coordination environment of the nickel(II) ion. Studies on the synthesis of nickel nanostructures and coatings have shown that pH can dramatically alter the resulting morphology and microstructure. core.ac.ukresearchgate.net For this compound, variations in pH can be expected to lead to different coordination modes between the nickel ion and the acrylate ligand, potentially resulting in the formation of distinct crystalline phases with different properties. The incorporation of acrylic acid units in polymers has been shown to be strongly dependent on the pH of the polymerization medium. rsc.org
Solvent: While the focus is on advanced synthesis, the choice of solvent in non-aqueous reactions can also play a role. The polarity and coordinating ability of the solvent can influence the solubility of reactants and intermediates, thereby affecting the crystallization process.
By carefully controlling these reaction parameters, it is possible to selectively synthesize different crystalline phases of this compound, which may exhibit unique thermal, mechanical, or chemical properties.
Iii. Polymerization Mechanisms and Kinetics of Nickel Acrylate
Radical Polymerization of Nickel Acrylate (B77674)
Radical polymerization of acrylate monomers is a common industrial process. In the context of nickel acrylate, the polymerization proceeds via a free-radical mechanism, which involves initiation, propagation, and termination steps.
The choice of initiator is crucial for controlling the radical polymerization of this compound. Various systems have been explored to generate the initial radicals that trigger the polymerization cascade.
Another approach is atom transfer radical polymerization (ATRP), a type of controlled radical polymerization. acs.org In ATRP, an alkyl halide is typically used as the initiator in conjunction with a transition metal complex that acts as a catalyst. acs.org For nickel-mediated ATRP of methyl methacrylate (B99206), initiator systems such as CCl₃Br in the presence of NiBr₂(PPh₃)₂ have been employed. acs.org This system allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org The mechanism involves the homolytic activation of the carbon-bromine bond at the polymer terminal through a single redox reaction between Ni(II) and Ni(III). acs.org
Furthermore, photoinitiating systems based on dyes can be used for the radical polymerization of acrylates. mdpi.com These systems typically consist of a sensitizer (B1316253) dye and a co-initiator, which generate radicals upon exposure to light. mdpi.com
Table 1: Initiator Systems for Radical Polymerization
| Initiator System | Monomer | Key Features |
| N-bromosuccinimide (NBS) / Reduced Nickel | Methyl Methacrylate | Proceeds via a radical intermediate; low activation energy for initiation. tandfonline.com |
| CCl₃Br / NiBr₂(PPh₃)₂ | Methyl Methacrylate | Controlled "living" polymerization; narrow molecular weight distributions. acs.org |
| Dye-based Photoinitiators | Acrylates | Light-activated initiation; high efficiency. mdpi.com |
Kinetic studies are essential for understanding the rate of polymerization and the conversion of monomer to polymer over time. In radical polymerization, the rate of polymerization is influenced by the concentrations of the monomer, initiator, and the rate constants for propagation and termination. cmu.edu
For the polymerization of methyl methacrylate (MMA) initiated by the N-bromosuccinimide (NBS) and reduced nickel system, kinetic studies have demonstrated that the polymerization proceeds via a radical mechanism. tandfonline.com The rate of polymerization is typically first order with respect to the monomer concentration. pnrjournal.com
In the context of controlled radical polymerization techniques like ATRP, kinetic studies show a linear increase in the number-average molecular weight (Mn) with monomer conversion. researchgate.netnih.gov This linear relationship is a hallmark of a "living" or controlled polymerization process, indicating that the number of growing polymer chains remains constant throughout the reaction. cmu.edu For instance, in the nickel-mediated living radical polymerization of MMA, the polymerization follows first-order kinetics with respect to the monomer. researchgate.net
The rate of polymerization and monomer conversion can be significantly affected by the reaction conditions. For example, in the copolymerization of MMA with nickel and tin acrylates, the maximum conversion rate and the highest polymerization rate are observed when using a SnA-gr-MMA copolymer, and the monomer conversion can be achieved in 120 minutes. pnrjournal.com
Table 2: Kinetic Parameters in Radical Polymerization
| Polymerization System | Key Kinetic Findings |
| MMA with NBS/Reduced Nickel | Radical mechanism confirmed by kinetics. tandfonline.com |
| MMA with CCl₃Br/NiBr₂(PPh₃)₂ (ATRP) | Linear increase of Mn with conversion; first-order kinetics with respect to monomer. researchgate.net |
| MMA with Nickel and Tin Acrylates | Conversion achieved in 120 minutes; rate depends on copolymer composition. pnrjournal.com |
The coordination environment of the nickel atom can influence the radical propagation step. In nickel-catalyzed cross-coupling reactions, which share mechanistic features with polymerization, the nickel center can trap radicals. nih.gov For instance, a nickel(II)-aryl species can efficiently trap radicals with a low energy barrier. nih.gov This interaction can modulate the reactivity of the propagating radical.
In the context of polymerization, the coordination of the monomer to the nickel center can affect the rate of propagation. The presence of ligands around the nickel atom can create steric hindrance, influencing the accessibility of the monomer to the active site. mdpi.com Furthermore, the electronic properties of the ligands can alter the redox potential of the nickel center, which in turn can affect the rate of the redox cycle involved in techniques like ATRP. nih.gov
Coordination Polymerization Involving this compound
Coordination polymerization offers a powerful method for synthesizing polymers with controlled microstructures. In this process, the monomer coordinates to a metal center before being inserted into the growing polymer chain.
Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org While this compound itself is a monomer, the acrylate functionality can be incorporated as a linker in the formation of MOFs. Nickel-based MOFs have been synthesized using various organic linkers, and they exhibit potential applications in areas like catalysis and gas storage. rsc.orgresearchgate.net
For example, a nickel-functionalized copper metal-organic framework (Ni@Cu-MOF) has been prepared, demonstrating the integration of nickel into a MOF structure. mdpi.com Nitrogen-rich MOFs of nickel(II) have also been synthesized and utilized as catalysts. rsc.org The formation of these structures involves the coordination of the organic linkers to the nickel centers, creating an extended network. wikipedia.org While not a direct polymerization of this compound in the traditional sense, the principles of coordination chemistry that govern MOF formation are relevant to understanding how this compound might behave in a coordination polymerization setting.
The ligands coordinated to the nickel center play a critical role in coordination polymerization. The electronic and steric properties of these ligands, often referred to as ligand field effects, significantly influence the initiation and growth of the polymer chain.
In the context of ethylene (B1197577)/acrylate copolymerization catalyzed by nickel complexes, the nature of the ligands has a profound impact on catalyst activity and the resulting polymer properties. mdpi.comresearchgate.net For instance, α-diimine nickel catalysts have been extensively studied, and modifications to the ligand structure can improve thermal stability and catalytic performance. mdpi.comrsc.org Bulky ortho-aryl substituents on the α-diimine ligand can retard chain transfer processes by sterically blocking monomer access to the metal's axial positions, leading to higher molecular weight polymers. mdpi.com
The electronic nature of the ligands is also crucial. Electron-donating substituents on the ligands can lead to higher molecular weight polyethylene (B3416737) and increased incorporation of methyl acrylate in copolymers. mdpi.com The labile ligand, which can dissociate from the metal center, also impacts catalyst initiation and chain propagation. caltech.edu A weaker-coordinating labile ligand can lead to faster chain propagation and more efficient catalyst initiation. caltech.edu
Furthermore, in ethylene/acrylate copolymerization, the coordination of the acrylate monomer to the nickel center is a key step. nih.gov The strength of this coordination can influence the rate of insertion and can also lead to side reactions like β-hydride elimination, which is a significant chain termination pathway. nih.govacs.org The ligand environment around the nickel can modulate these processes. nih.gov
Controlled/Living Polymerization of this compound
Controlled/living polymerization techniques are paramount in modern polymer chemistry, offering the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index or PDI), and complex architectures. wikipedia.org These methods suppress or eliminate chain termination and transfer reactions that are prevalent in conventional free-radical polymerization. wikipedia.org For nickel-containing polymers, these techniques are crucial for creating well-defined materials with specific catalytic, magnetic, or electrochemical properties. Nickel complexes themselves can act as catalysts or be incorporated as part of the monomer unit in such polymerizations. rsc.orgmdpi.com
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled/living radical polymerization that allows for the synthesis of polymers with complex architectures and well-controlled molecular weights. utk.edu Research has demonstrated the successful synthesis of a novel methacrylate-containing nickel complex (HSNi) and its subsequent polymerization via RAFT. nih.govtandfonline.com
In a typical procedure, using a chain transfer agent like 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CDB) and an initiator such as azobisisobutyronitrile (AIBN), side-chain nickel-containing polymers (PHSNi) can be prepared. nih.govresearchgate.net The polymerization exhibits a controlled/"living" character, evidenced by a linear increase in molecular weight with monomer conversion and the production of polymers with narrow polydispersity indices (PDI). researchgate.net
One study targeted a degree of polymerization (DP) of 50, which resulted in a nickel-containing polymer with a molecular weight of 13,000 g/mol and a PDI of 1.22. nih.gov Further experiments confirmed the controlled nature of the polymerization, showing that molecular weight could be tuned by varying the monomer-to-RAFT agent ratio, and the PDI remained low across different conversions. researchgate.net This control is crucial for developing metallopolymers with potential applications in catalysis and magnetic materials. nih.govtandfonline.com
| Targeted Degree of Polymerization (DP) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Source |
|---|---|---|---|---|
| 50 | Not specified | 13,000 | 1.22 | nih.gov |
| 25 | 72 | 8,200 | 1.18 | researchgate.net |
| 50 | 65 | 14,100 | 1.23 | researchgate.net |
| 100 | 53 | 21,500 | 1.31 | researchgate.net |
Atom Transfer Radical Polymerization (ATRP) is another powerful controlled/living polymerization method that relies on a reversible redox process catalyzed by a transition metal complex, often involving copper, iron, ruthenium, or nickel. acs.orgwikipedia.org The process involves the reversible activation of a dormant species (an alkyl halide) by the metal catalyst, generating radicals that propagate the polymer chain. acs.orgwikipedia.org
While specific studies on the ATRP of a simple this compound monomer are not prevalent, related research provides significant insights. Nickel-mediated living radical polymerization has been successfully applied to monomers like methyl methacrylate. mdpi.com Furthermore, ATRP has been employed to graft acrylic polymers, such as poly(methyl methacrylate) and poly(2-hydroxyethyl methacrylate), directly from flat nickel surfaces. nih.gov In this surface-initiated ATRP (SI-ATRP), the nickel substrate itself can be part of the catalytic system. The process demonstrated a linear relationship between the thickness of the polymer layer and the molecular weight of "free" polymers in the solution, achieving a film thickness of over 80 nm in 6 hours with an estimated grafting density of 0.40 chains/nm². nih.gov This approach creates stable, functional polymer coatings on reactive metal surfaces. nih.gov
The versatility of ATRP allows for the polymerization of a wide array of acrylate monomers, although challenges can arise from the coordination between acidic monomers like acrylic acid and the metal catalyst, which may lead to ill-controlled polymerization. utk.edudiva-portal.org
In-Situ Polymerization Strategies of this compound within Matrices
In-situ polymerization involves the polymerization of a monomer within a pre-existing matrix or during the simultaneous formation of a matrix, leading to the creation of composite or hybrid materials. utk.edu This strategy is particularly effective for creating intimate mixing between the polymer and the matrix material at the nanoscale.
For example, studies on the polymerization of hydroxyethyl (B10761427) acrylate (HEA) within the nanoconfined environment of a self-assembled glycerol (B35011) monooleate/water structure showed that the resulting polymers had larger molecular weights and lower polydispersity compared to those polymerized in a simple aqueous solution. acs.orgchemrxiv.org Similarly, the in-situ polymerization of acrylic acid has been achieved within the layers of materials like nickel hydroxides and alumina, creating intercalated nanocomposites. utk.eduscience.gov These strategies leverage the nanoconfined environment to control the final material structure. utk.edu
| Polymerization Environment | Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI) | Source |
|---|---|---|---|
| Bulk Water | 18,200 | 2.0 | chemrxiv.org |
| Cubic Phase Nanoconfinement | 59,400 | 1.6 | chemrxiv.org |
Direct in-situ polymerization of this compound is a powerful method for fabricating polymer composites with embedded nickel-based functionalities. A notable application is the creation of magnetic nanocomposites. dergipark.org.tr In one approach, this compound is used as a precursor within a photocurable acrylate resin. dergipark.org.tr During stereolithography (a 3D-printing process), laser irradiation simultaneously polymerizes the resin and reduces the this compound to form nickel magnetic nanoparticles directly within the solid polymer matrix. dergipark.org.tr This method produces a homogeneous nanocomposite material where the polymer matrix can stabilize the nanoparticles at the interface. dergipark.org.tr
Another strategy involves dispersing nickel particles into an acrylate resin to form a self-catalyzing composite. polimi.it After 3D printing a part from this composite, the embedded nickel particles can trigger the electroless deposition of a metal layer (like nickel-phosphorus) onto the surface without needing a separate activation step. polimi.it This allows for the selective metallization of 3D-printed objects. The concentration of nickel particles is a critical parameter, as it must be sufficient to catalyze deposition while not compromising the printability and resolution of the resin. polimi.it For instance, resins loaded with 30% wt. and 50% wt. nickel have been investigated for this purpose. polimi.it
| Nanoparticle | Saturation Magnetization (Ms, emu/g) | Tensile Strength (MPa) | Elongation (%) | Source |
|---|---|---|---|---|
| None (Pure Polymer) | N/A | 14 | Not specified | dergipark.org.tr |
| Nickel (Ni) | 0.0145 | ~5-8 | ~5.0 | dergipark.org.tr |
| Iron (Fe) | 0.0142 | ~5-8 | 2.6 | dergipark.org.tr |
| Cobalt (Co) | 0.0119 | ~5-8 | 2.3 | dergipark.org.tr |
Stereocontrol and Tacticity in Poly(this compound) Architectures
Tacticity refers to the relative stereochemistry of adjacent chiral centers within a polymer chain, which significantly influences the material's physical and mechanical properties, such as crystallinity and thermal behavior. researchgate.net The three main types of tacticity are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random substituent arrangement).
Achieving stereocontrol in the polymerization of vinyl monomers like acrylates is a significant challenge in polymer synthesis. For polyacrylates, free-radical polymerization typically results in largely atactic polymers, although poly(methyl methacrylate) often shows a tendency toward a syndiotactic structure, which can be influenced by polymerization temperature. researchgate.net
Specific research on controlling the tacticity of poly(this compound) is limited. However, principles from related polymer systems offer potential pathways. The stereocontrol of polyacrylamides and other vinyl polymers has been achieved using Lewis acid catalysts or organometallic complexes that can coordinate to the monomer or the growing polymer chain end, influencing the stereochemistry of monomer addition. researchgate.netdntb.gov.ua For instance, lanthanide triflates have been shown to induce high isotacticity in the polymerization of certain acrylamides. researchgate.net Similarly, certain nickel(0) complexes have been noted for their potential in stereocontrolled acrylate polymerization, though detailed studies are scarce. uliege.be The bulky nature of the this compound monomer, with its coordinated metal center, could also play a role in directing the stereochemical outcome of the polymerization, potentially favoring a particular tactic structure due to steric hindrance. Further investigation is needed to explore these possibilities and develop methods for synthesizing poly(this compound) with controlled tacticity.
Iv. Structural and Morphological Elucidation of Poly Nickel Acrylate Systems
Macromolecular Architecture and Chain Topology
Linear and branched architectures are fundamental topologies in poly(nickel acrylate) systems. Neutral phosphinophenolato nickel catalysts have been developed that facilitate the aqueous copolymerization of ethylene (B1197577) and various polar monomers, including acrylates, to produce high-molecular-weight linear polar polyolefins. researchgate.net Similarly, dinickel catalysts have been shown to be effective in ethylene/acrylate (B77674) copolymerization, producing high molecular weight copolymers. acs.org The synthesis of copolymers of this compound and methyl methacrylate (B99206) has also been explored, where the copolymer composition is dependent on the catalytic activity of the metal salt. pnrjournal.com
Branched structures can be achieved through nickel-catalyzed chain-walking polymerization. scirp.org For instance, bulky α-diimine nickel(II) catalysts, upon activation, exhibit high activity in ethylene polymerization, leading to the formation of high molecular weight branched polyethylene (B3416737). scirp.org The degree of branching can be controlled by the catalyst structure and polymerization conditions. scirp.org
Crosslinked structures are prominently featured in hydrogels, where nickel ions form coordination bonds that act as junction points between polymer chains. semanticscholar.orgresearchgate.net For example, charcoal-nickel-poly(acrylic acid) (char-Ni-PAA) nanocomposite hydrogels are synthesized via free-radical polymerization, where the nickel ions are bound to the poly(acrylic acid) chains. researchgate.net Similarly, copolymers of acrylamide (B121943) and acrylic acid can form crosslinked networks through complexation with Ni(II) ions, creating metallo-supramolecular hydrogels. semanticscholar.orgmdpi.com These crosslinks are often non-covalent, allowing for properties like self-healing. mdpi.com
| Architecture | Description | Key Synthetic Feature | Example System |
|---|---|---|---|
| Linear | Polymer chains with no branching. | Single-component neutral nickel catalysts. researchgate.netacs.org | Ethylene-acrylate copolymers. researchgate.net |
| Branched | Polymer chains with side branches connected to the main backbone. | Chain-walking polymerization with α-diimine nickel catalysts. scirp.orgacs.org | Branched polyethylene with acrylate incorporation. scirp.org |
| Crosslinked | Polymer chains linked together to form a three-dimensional network. | Coordination of Ni(II) ions with functional groups (e.g., carboxylates) on polymer chains. semanticscholar.orgresearchgate.net | Nickel-poly(acrylic acid) hydrogels. researchgate.net |
Star polymers and dendrimers represent more intricate macromolecular architectures with a central core and multiple radiating arms. Star polymers with poly(acrylate) arms have been synthesized using atom transfer radical polymerization (ATRP) initiated from multifunctional cores. acs.org While nickel itself is a common catalyst for other polymerizations, ATRP of acrylates often uses copper catalysts; however, nickel-based initiators have been employed in the living polymerization of other monomers to create rigid, helical arm stars. researchgate.net
Dendrimers are perfectly branched, monodisperse macromolecules. Poly(amidoamine) (PAMAM) dendrimers, one of the most well-known types, are synthesized through a repetitive sequence of Michael addition of methyl acrylate and amidation with a diamine like ethylenediamine. wikipedia.org These dendrimers possess tertiary amine interiors that can complex with metal ions, and have been used to create dendrimer-encapsulated nickel nanoparticles. wikipedia.orgmdpi.com Newkome-type dendrimers, which are 1 → 3 branched, can also be synthesized using building blocks derived from the Michael addition of acrylates. acs.org These structures offer precise control over the placement and number of terminal functional groups. acs.org
| Architecture | Description | Synthesis Involving Acrylates | Role of Nickel |
|---|---|---|---|
| Star Polymers | Multiple polymer chains (arms) linked to a central core. | ATRP of acrylate monomers from a multifunctional initiator. acs.org | Can be incorporated as a nickel-based initiator for other monomer types. researchgate.net |
| Dendrimers | Highly ordered, perfectly branched, tree-like molecules. | Stepwise Michael addition of methyl acrylate in the synthesis of PAMAM dendrimers. wikipedia.org | Complexed within the dendrimer interior to form encapsulated nanoparticles. wikipedia.orgmdpi.com |
Supramolecular Assembly and Self-Organization of Poly(this compound)
Beyond the covalent architecture of individual polymer chains, poly(this compound) systems can exhibit higher-order organization through supramolecular assembly. This process is driven by non-covalent interactions, primarily the coordination of nickel ions with specific ligands on the polymer chains. researchgate.net This self-organization leads to the formation of well-defined, functional materials.
The complexation of Ni(II) with polymers containing terpyridine ligands is a prime example of this phenomenon. semanticscholar.orgresearchgate.netmdpi.com When aqueous solutions of hydrophilic copolymers containing acrylic acid and terpyridine units are mixed with Ni(II) ions, the coordination bonds formed between the nickel and terpyridine moieties act as crosslinks, leading to the spontaneous formation of metallo-supramolecular hydrogels. semanticscholar.orgmdpi.com The strength and properties of these gels can be tuned by the concentration of metal ions and the density of ligands on the polymer backbone. semanticscholar.org Similarly, acrylic polymers containing nickel Salphen complexes demonstrate how polymerization can regulate guest-binding accessibility in a supramolecular fashion. nih.gov
Supramolecular assembly can occur over multiple length scales, resulting in hierarchical structures. The self-assembly of block copolymers, for example, can create structure-within-structure morphologies. uc.edu In the context of nickel-containing polymers, hierarchical porous structures have been fabricated from composites of poly(acrylic acid) hydrogels and other materials. For instance, hierarchical porous carbons with macro-, meso-, and micropores can be created from the carbonization of poly(acrylic acid) and carboxylated coal-tar pitch composites. rsc.org
More directly, rambutan-like composite microspheres with a hierarchical nanoporous structure have been synthesized by depositing nickel hydroxide (B78521) nanocrystals onto carbon microspheres derived from poly(acrylic acid). arabjchem.org These hierarchical designs provide a large surface area and interconnected pore channels, which are beneficial for applications like supercapacitors. rsc.orgarabjchem.org Similarly, hierarchical micro-nano sheet arrays of nickel-cobalt (B8461503) double hydroxides have been grown on nickel foam, creating a 3D architecture that facilitates electrolyte access and electron transfer. nih.gov The use of nickel-embedded nanotubes also represents a form of nanostructured material where the nickel component is key to its function. nih.gov
For BCPs containing acrylate segments, common morphologies include spheres, cylinders, gyroids, and lamellae. uc.edu For example, a study on Ni²⁺-nitrilotiracetic acid-end-functionalized-poly(poly(ethylene glycol)methyl ether methacrylate)-block-polystyrene (NTA-p(PEGMA-b-St)) demonstrated that varying the water content during self-assembly could induce transitions between spherical, lamellar, and vesicular morphologies. researchgate.net In another system, polystyrene-b-poly(perfluorooctylethyl acrylate) copolymers were shown to form hexagonally packed cylinders and lamellar layers depending on the volume fraction of the blocks. mdpi.com The self-assembly of these BCPs can be used to create templates for nanolithography or to fabricate functional nanodevices directly. frontiersin.org
| Block Copolymer System | Component Blocks | Observed Morphologies | Controlling Factor |
|---|---|---|---|
| NTA-p(PEGMA-b-St)-Ni²⁺ | Poly(poly(ethylene glycol)methyl ether methacrylate) and Polystyrene | Spheres, Lamellae, Vesicles. researchgate.net | Water content in THF solution. researchgate.net |
| PS-b-PFOA | Polystyrene and Poly(perfluorooctylethyl acrylate) | Hexagonally packed cylinders, Lamellae. mdpi.com | Volume fraction of the polymer blocks. mdpi.com |
| PF-b-PtBA | Poly[2,7-(9,9-dihexylfluorene)] and Poly(tert-butyl acrylate) | Various ordered micro/nano structures. nih.gov | Block incompatibility and composition. nih.gov |
| mCherry-b-Poly(acrylate)s | mCherry protein and Poly(hydroxypropyl acrylate) or Poly(oligoethylene glycol acrylate) | Hexagonally packed cylinders, Lamellae. rsc.org | Polymer volume fraction and chemistry. rsc.org |
Crystalline and Amorphous Domains in Poly(this compound)
The solid-state structure of poly(this compound) systems can be either amorphous or semicrystalline. Generally, the main chains of poly(acrylate)s are amorphous due to their atactic nature. Wide-angle X-ray scattering (WAXS) studies of copolymers of acrylamide and acrylic acid complexed with Ni(II) show two broad, overlapped peaks, which are characteristic of the amorphous state in polymers. mdpi.com
X-ray Diffraction Studies of Polymer Crystallinity
X-ray Diffraction (XRD) is a fundamental technique for evaluating the degree of crystalline order within a polymer. The method relies on analyzing the diffraction pattern produced when X-rays interact with the material; sharp peaks indicate ordered crystalline regions, while broad halos signify amorphous domains. niscpr.res.in The crystallinity is often calculated based on the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity. dergipark.org.tr
Direct and comprehensive XRD studies on pure poly(this compound) homopolymers are not extensively detailed in the available literature. However, research on related systems provides valuable insights. For instance, in studies of poly(maleic anhydride-alt-acrylic acid) chelated with various divalent metal ions, the resulting degree of crystallinity was found to follow the order: Cd(II) > Cu(II) > Ni(II) at a pH of 6.36. researchgate.net This suggests that the incorporation of nickel (II) ions into the polymer matrix results in a comparatively lower degree of crystallinity than that observed with copper or cadmium ions under similar conditions. researchgate.net
Furthermore, advanced X-ray scattering techniques, such as Wide-Angle X-ray Scattering (WAXS), have been employed to characterize the structure of complex copolymers containing novel nickel-acrylic complexes, confirming the utility of these methods in elucidating the morphology of such metallopolymers. mdpi.com The specific arrangement and crystallinity of poly(this compound) would be dependent on factors like synthesis conditions, thermal history, and the degree of hydration. niscpr.res.in
Thermal Transitions and Phase Behavior Analysis
Thermal analysis of copolymers based on this compound demonstrates a multi-stage decomposition process when heated. pnrjournal.com One study identified three primary stages of mass loss: an initial stage attributed to dehydration, a second stage involving the decomposition of carboxyl groups, and a final stage corresponding to the decomposition of the main polymer chain. pnrjournal.com An exothermic peak observed between 390-400 °C in related copolymers is attributed to the decomposition of acrylic acid anhydride (B1165640) structures formed during heating. mdpi.com
Interactive Table: Thermal Decomposition Stages of a this compound-Based Copolymer Data derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of a synthesized this compound-based copolymer. pnrjournal.com
| Stage | Temperature Range (°C) | Mass Loss (%) | Description |
| 1 | 39.8 – 189.03 | 11.2 | Dehydration (loss of water molecules). |
| 2 | 189.03 – 339.65 | 20.7 | Decomposition of carboxyl groups, releasing carbon dioxide. |
| 3 | 339.39 – 601.79 | 36.1 | Main decomposition stage of the organic polymer backbone. |
The phase behavior of poly(this compound) in aqueous solutions, while not specifically detailed, can be inferred from analogous systems like poly(acrylic acid) with other metal ions. rsc.org In such systems, the introduction of multivalent cations can induce significant conformational changes and phase transitions. rsc.org As the concentration of metal ions increases, the system can transition from a standard polyelectrolyte solution to a "good solution" state where the polymer chains are neutralized. rsc.org Further increases in ion concentration can lead to phase separation as the polymer chains become more densely coordinated by the metal ions. rsc.org The phase behavior is highly sensitive to parameters such as pH, ion concentration, and temperature. rsc.orgresearchgate.net
Surface and Interfacial Properties of Poly(this compound) Films and Coatings
The utility of poly(this compound) in applications like coatings is determined by its surface properties, which govern how it interacts with substrates and the surrounding environment. pnrjournal.com
Wettability and Surface Energy Characterization
Wettability describes the ability of a liquid to maintain contact with a solid surface and is quantified by the contact angle. biolinchina.com This property is intrinsically linked to the surface energy of the polymer—a measure of the excess energy at the surface compared to the bulk. tstar.com A low contact angle (<90°) indicates good wettability (a hydrophilic surface), whereas a high contact angle (>90°) signifies poor wettability (a hydrophobic surface). biolinchina.com
Specific surface energy and contact angle data for poly(this compound) are not prominent in the literature. However, values for general polyacrylates and related polymers provide a useful reference. The surface energy of a generic polyacrylate film is reported to be approximately 35 dynes/cm. tstar.com The properties are influenced by both the surface chemistry (e.g., the presence of polar functional groups) and the physical topography, or roughness, of the surface. preprints.orgresearchgate.net An increase in surface roughness can enhance the inherent wettability of a hydrophilic surface. preprints.org
Interactive Table: Surface Properties of Related Acrylic Polymers This table provides context for the expected surface properties of poly(this compound) by listing values for similar polymers.
| Polymer Name | Abbreviation | Critical Surface Tension (mJ/m²) | Water Contact Angle (°) |
| Polymethyl methacrylate | PMMA | 37.5 accudynetest.com | 70.9 accudynetest.com |
| Polyacrylate (acrylic film) | - | ~35.0 (dynes/cm) tstar.com | - |
| Poly n-butyl methacrylate | PnBMA | 29.8 accudynetest.com | 91.0 accudynetest.com |
| Acrylonitrile butadiene styrene | ABS | 38.5 accudynetest.com | 80.9 accudynetest.com |
Adhesion Mechanisms of Poly(this compound) to Substrates
The adhesion of a polymer coating to a substrate is a complex phenomenon involving multiple mechanisms. For poly(this compound) applied to substrates, particularly metals, adhesion is primarily governed by chemical interactions and mechanical interlocking. diva-portal.org
Chemical Adhesion: The polar nature of the acrylate polymer chain, containing carbonyl groups, plays a crucial role. diva-portal.orggoogle.com These polar functional groups can form chemical bonds (chemisorption) and strong secondary interactions (e.g., dipole-dipole forces) with metal or metal oxide surfaces, creating a durable bond at the interface. diva-portal.orgresearchgate.net Studies on other systems have shown that incorporating oxygen functionalities onto a polymer surface via plasma treatment under a nickel electrode can increase surface energy and enhance adhesion. accudynetest.com
Mechanical Adhesion: This mechanism relies on the physical interlocking of the polymer coating with the topography of the substrate. diva-portal.org Creating surface roughness on the substrate, for example through etching or sandblasting, generates microscopic cavities and asperities. diva-portal.orgmdpi.com When the liquid polymer coating is applied, it flows into these features and, upon solidifying, creates a strong mechanical anchor to the surface. mdpi.com The effectiveness of this mechanism is dependent on the viscosity of the polymer solution and the extent of surface roughness.
V. Advanced Spectroscopic and Analytical Characterization Methodologies for Nickel Acrylate Research
Vibrational Spectroscopy (IR and Raman) for Structural and Bonding Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural and bonding characteristics of nickel acrylate (B77674). acs.orgedinst.com These methods probe the vibrational energy levels of molecules, offering a unique fingerprint based on the types of bonds present and their chemical environment. edinst.commt.com While both are forms of vibrational spectroscopy, they are governed by different selection rules; IR spectroscopy detects changes in the dipole moment of a molecule, whereas Raman spectroscopy is sensitive to changes in its polarizability. edinst.comsepscience.com This complementarity makes their combined use particularly effective for a thorough analysis. acs.orgedinst.com
In the context of nickel acrylate, IR and Raman spectroscopy are instrumental in identifying the coordination of the acrylate ligand to the nickel center and in tracking the progression of polymerization. unibuc.rorsc.org The characteristic vibrational modes of the carboxylate group (COO) and the carbon-carbon double bond (C=C) of the acrylate moiety are of particular interest.
Analysis of Acrylate Ligand Coordination Modes to Nickel
The coordination mode of the acrylate ligand to the nickel ion can be effectively determined by analyzing the stretching frequencies of the carboxylate group. unibuc.romdpi.com The difference between the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching frequencies, denoted as Δ, provides a diagnostic criterion for the coordination fashion. unibuc.ro
A study on a nickel complex containing an acrylate ion, [Ni(cnge)2(Acr)2(H2O)2]H2O, demonstrated that a Δ value of 235 cm-1 is indicative of a unidentate coordination mode. unibuc.ro This value is significantly higher than the 203 cm-1 observed for the ionic sodium acrylate, which serves as a reference. unibuc.ro Generally, a Δ value greater than the ionic reference suggests a unidentate coordination, while a smaller value points towards a bidentate (chelating or bridging) mode. unibuc.ro
The following table summarizes the typical IR frequencies for different coordination modes of the acrylate ligand to a metal center.
| Coordination Mode | νas(COO) (cm-1) | νs(COO) (cm-1) | Δ (cm-1) | Reference |
| Unidentate | ~1650-1590 | ~1420-1380 | >200 | unibuc.ro |
| Bidentate (Chelating) | ~1580-1520 | ~1430-1400 | <150 | mdpi.com |
| Bidentate (Bridging) | ~1600-1550 | ~1450-1420 | ~150 | mdpi.com |
| Ionic | ~1580 | ~1420 | ~160 | unibuc.ro |
Monitoring Polymerization Progress via Spectroscopic Signatures
Vibrational spectroscopy is a valuable technique for real-time monitoring of the polymerization of this compound. rsc.orgmdpi.comhoriba.com The key spectroscopic signature for this purpose is the vibrational band corresponding to the C=C double bond of the acrylate monomer. mdpi.comhoriba.com
During polymerization, the C=C double bonds are consumed as they form the single-bond backbone of the poly(this compound) chain. This transformation leads to a decrease in the intensity of the C=C stretching band, which is typically observed around 1640 cm-1 in the Raman spectrum. mdpi.com By monitoring the disappearance of this peak over time, the rate of polymerization and the degree of monomer conversion can be accurately determined. mdpi.comresearchgate.net
Raman spectroscopy is often preferred over IR for monitoring bulk polymerization reactions because it is a scattering technique, allowing for analysis of the entire sample volume. horiba.comirdg.org In contrast, IR spectroscopy is an absorption technique that often requires the use of thin films, which can lead to surface effects and potentially misleading kinetic data. irdg.org The progress of acrylate polymerization can be quantitatively assessed by monitoring the decrease in the intensity of the acrylate double bond peak, often located around 810 cm-1 in the FTIR spectrum, and normalizing it against a band with constant absorption. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed characterization of the molecular structure of this compound and its polymeric forms in both solution and the solid state. acs.orgmdpi.comresearchgate.net This technique provides information on the connectivity of atoms and the local chemical environment of specific nuclei, such as 1H, 13C, and 31P. mdpi.comnih.gov
In the study of this compound complexes, NMR is used to confirm the structure of ligands, to investigate the coordination of the acrylate moiety, and to study dynamic processes in solution. For instance, in dinickel catalysts for ethylene (B1197577)/acrylate copolymerization, 1H and 31P{1H} NMR monitoring, in conjunction with 2D techniques like 1H–1H COSY, has been used to follow the insertion of tert-butyl acrylate (tBA) into the catalyst structure. acs.org The disappearance of characteristic signals and the appearance of new resonances provide direct evidence of the reaction progress. acs.org
Solid-State NMR for Poly(this compound) Characterization
Solid-state NMR (ssNMR) spectroscopy is particularly powerful for characterizing the structure and dynamics of insoluble polymers like poly(this compound). mdpi.comohiolink.edupreprints.org Techniques such as magic-angle spinning (MAS) and cross-polarization (CP) are employed to overcome the line broadening effects that are characteristic of solid samples, thereby providing high-resolution spectra. preprints.orgacs.org
For poly(this compound), ssNMR can provide insights into:
Polymer Microstructure: 13C ssNMR can distinguish between different tacticities of the polymer chain and identify the presence of any structural defects or end groups.
Chain Dynamics: By measuring relaxation times (T1, T2, and T1ρ), information about the mobility of different parts of the polymer chain can be obtained. ohiolink.edu
Cross-linking: In cross-linked poly(this compound), ssNMR can be used to identify the chemical structures at the cross-link sites, which is often challenging with other techniques due to the insolubility of the material. ohiolink.edu
The following table presents typical chemical shift ranges for key functional groups in polyacrylates, which are relevant for the analysis of poly(this compound) ssNMR spectra.
| Functional Group | Nucleus | Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 13C | 170 - 185 |
| Polymer Backbone (CH) | 13C | 35 - 50 |
| Polymer Backbone (CH2) | 13C | 30 - 45 |
Dynamic NMR for Ligand Exchange and Solution Behavior
Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as ligand exchange, conformational changes, and fluxional behavior of this compound complexes in solution. d-nb.inforesearchgate.net By acquiring NMR spectra at different temperatures (variable-temperature NMR), it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the rates and activation energies of these dynamic processes.
For example, in studies of dinickel catalysts, NMR studies of cation binding have revealed a dynamic process involving cation exchange between different catalyst molecules. acs.org This is evidenced by the observation of broad peaks when substoichiometric amounts of a cation are added, indicating an exchange process that is on the NMR timescale. acs.org Similarly, two-dimensional rotating-frame nuclear Overhauser effect spectroscopy (2D ROESY) can be used to demonstrate chemical exchange between different species in solution. d-nb.info
Electron Paramagnetic Resonance (EPR) Spectroscopy for Nickel Oxidation States and Coordination
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying species with unpaired electrons. acs.orgnih.gov It is particularly valuable for characterizing the oxidation state and coordination environment of paramagnetic nickel ions, such as Ni(I) and Ni(III), in this compound complexes. nih.govmdpi.com
EPR is also crucial in identifying and characterizing different nickel oxidation states. For instance, the one-electron oxidation of a Ni(II) precursor can generate a Ni(III) species. nih.gov The resulting EPR spectrum, with its characteristic g-values, can confirm the formation of a low-spin d7 Ni(III) ion and provide information about its coordination environment, such as whether it is in a square planar or octahedral geometry. nih.gov The g-values obtained from EPR analysis can help to determine the orbital in which the unpaired electron resides. nih.gov
The following table shows representative g-values for different nickel oxidation states in various coordination environments.
| Nickel Oxidation State | Spin State (S) | Coordination Geometry | Typical g-values | Reference |
| Ni(I) | 1/2 | Tetrahedral/Distorted Tetrahedral | giso ≈ 2.1 - 2.4 | mdpi.com |
| Ni(II) (with ligand radical) | 1/2 | Square Planar | gav ≈ 2.0 | acs.org |
| Ni(III) | 1/2 | Square Planar | g⊥ ≈ 2.2, g∥ ≈ 2.0 | nih.gov |
| Ni(III) | 1/2 | Octahedral | giso ≈ 2.0 - 2.3 | nih.gov |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)
X-ray spectroscopic techniques are powerful, element-specific probes used to investigate the electronic structure, local coordination environment, and surface chemistry of nickel-containing materials. uvic.ca
The NEXAFS region of an XAS spectrum, also known as X-ray Absorption Near-Edge Structure (XANES), is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govoup.com For this compound, the Ni K-edge XANES spectrum can provide definitive information on the nickel center. researchgate.net The energy of the absorption edge shifts to higher values as the oxidation state of the nickel increases (e.g., from Ni(II) to Ni(III)). researchgate.netdtic.mil
Furthermore, the features within the NEXAFS spectrum, such as pre-edge peaks resulting from 1s → 3d transitions, are diagnostic of the coordination geometry. nih.govrsc.org The absence or low intensity of this pre-edge peak is indicative of a centrosymmetric environment, such as an octahedral or square-planar geometry. nih.gov Conversely, a resolved peak associated with a 1s → 4p_z transition is a characteristic feature of a four-coordinate, square-planar geometry. nih.govrsc.org A comparative analysis of the NEXAFS spectra of a free ligand and its nickel complex can reveal significant changes in the local electronic structure upon coordination. mdpi.com
The EXAFS region of the spectrum provides quantitative information about the local atomic environment around the nickel atom, including the type of neighboring atoms, their distance from the nickel center, and their coordination number. ru.nlsoton.ac.uk In a study directly relevant to this compound, X-ray absorption spectroscopy of nickel adsorbed onto sodium polyacrylate-grafted activated carbon showed that the nickel was coordinated with six oxygen atoms at a distance of 2.04–2.06 Å. nih.gov This demonstrates the power of EXAFS to precisely define the bonding environment of the nickel ion when complexed with acrylate functionalities. EXAFS analysis of various nickel complexes has successfully determined Ni-O and Ni-N bond lengths and coordination numbers, providing a basis for characterizing the structure of this compound complexes. nih.govru.nlresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of elements within the top few nanometers of a material's surface. nih.gov For materials derived from this compound, XPS can identify the presence of nickel, oxygen, and carbon and quantify their relative amounts. surfacesciencewestern.com
High-resolution XPS analysis of the Ni 2p region is particularly informative for determining the oxidation state of nickel. researchgate.net The Ni 2p spectrum is complex, often showing multiplet splitting and satellite peaks that are characteristic of the nickel's chemical state. surfacesciencewestern.comresearchgate.net By analyzing the binding energies and shapes of the Ni 2p₃/₂ peak and its satellites, one can distinguish between metallic nickel (Ni⁰), Ni(II) oxides and hydroxides (NiO, Ni(OH)₂), and Ni(III) species (Ni₂O₃, NiOOH). surfacesciencewestern.comnih.gov
Table 2: Characteristic Ni 2p₃/₂ Binding Energies for Various Nickel Species
| Nickel Species | Typical Binding Energy (eV) | Satellite Peak Position (eV) | Reference |
|---|---|---|---|
| Ni Metal (Ni⁰) | ~852.6 | ~858.7 | surfacesciencewestern.com |
| Nickel(II) Oxide (NiO) | ~853.8 - 854.6 | ~860.6 | surfacesciencewestern.comnih.gov |
| Nickel(II) Hydroxide (B78521) (Ni(OH)₂) | ~855.3 - 856.1 | ~861.0 | surfacesciencewestern.comresearchgate.net |
| Nickel(III) Oxyhydroxide (γ-NiOOH) | ~856.1 | ~862.0 | surfacesciencewestern.com |
Binding energies can vary slightly based on sample conditions and instrument calibration.
Mass Spectrometry Techniques for Oligomer and Polymer End-Group Analysis
Mass spectrometry (MS) is a crucial tool for characterizing the products of this compound polymerization. free.fr Soft ionization techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), are essential for analyzing synthetic polymers, as they allow for the ionization of large oligomer and polymer molecules without causing significant fragmentation. free.frjeol.com
In a typical MALDI-Time-of-Flight (TOF) mass spectrum of a poly(this compound) sample, a series of peaks representing the polymer distribution would be observed. nih.gov The mass difference between adjacent peaks in the main distribution corresponds to the mass of the this compound repeating unit. nih.gov Perhaps the most powerful feature of high-resolution MS is the ability to determine the mass of the end groups. nih.govnih.gov The total mass of an observed polymer chain (M_n-mer) is the sum of the masses of the repeating units, the end groups, and the cationizing agent. nih.gov
Formula for End-Group Analysis: M_n-mer = n(M_RU) + M_EG1 + M_EG2 + M_ion Where:
M_n-mer is the observed mass of a specific polymer chain.
n is the degree of polymerization.
M_RU is the mass of the monomer repeat unit (this compound).
M_EG1 and M_EG2 are the masses of the two end groups.
M_ion is the mass of the cationizing agent (e.g., Na⁺, K⁺). nih.gov
By accurately measuring M_n-mer and knowing M_RU and M_ion, the sum of the end-group masses (M_EG1 + M_EG2) can be determined, providing insight into the initiation and termination steps of the polymerization process. nih.govnih.gov Furthermore, tandem mass spectrometry (MS/MS) techniques can be used to fragment selected polymer ions, yielding detailed structural information about backbone connectivity and monomer sequence in copolymers. lcms.czrsc.org
Matrix-Assisted Laser Desorption/Ionization (MALDI) of Poly(this compound)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of synthetic polymers, providing information on molecular weight distribution, repeating units, and end-group analysis. While direct MALDI-MS studies on poly(this compound) are not extensively detailed in the literature, the application of this technique to analogous polyacrylates and nickel-catalyzed polymerization systems provides significant insight into the potential methodologies for its characterization. biochromato.comnih.gov
Research on polymers like poly(butyl acrylate) demonstrates that MALDI-MS can determine absolute molecular weight distribution, provided the sample has a narrow polydispersity (Mw/Mn < 1.1). biochromato.com For polymers with broader distributions, coupling with size-exclusion chromatography (SEC/MALDI-MS) is effective. biochromato.com The technique identifies the polymer type by matching the observed mass interval between peaks in the spectrum to the mass of the repeating monomer unit. biochromato.com
In the context of nickel-catalyzed acrylate polymerization, MALDI-TOF analysis has been instrumental in identifying catalyst deactivation pathways. For instance, in the ethylene/tert-butyl acrylate (tBA) copolymerization catalyzed by specific nickel complexes, MALDI-TOF analysis identified a phosphonium (B103445) species with a molecular weight of 661 g/mol , which is consistent with a catalyst decomposition product. nih.govacs.org This demonstrates the capability of MALDI-MS to detect and characterize low-concentration, high-molecular-weight species that are critical to understanding reaction mechanisms. nih.govacs.org
For the analysis of polymers with labile end-groups, such as those produced via nitroxide-mediated polymerization, a sample pretreatment with trifluoroacetic acid (TFA) has been shown to be effective. researchgate.net This treatment stabilizes the end-groups, preventing fragmentation during the MALDI analysis and allowing for the acquisition of reliable mass spectrometric data for polymers like poly(butyl acrylate). researchgate.net This approach could be adapted for the analysis of poly(this compound) to ensure the integrity of the polymer structure during characterization.
Table 1: Application of MALDI-MS in the Analysis of Related Acrylate Polymers and Complexes
| Analyte System | Analytical Technique | Key Findings | Reference |
| Ethylene/tBA copolymerization with Ni catalyst | MALDI-TOF | Identification of a phosphonium species (MW = 661) related to catalyst deactivation. | nih.gov, acs.org |
| Poly(butyl acrylate) (PBA) | MALDI-MS | Enables identification of polymer type via repeating unit mass and can determine absolute molecular weight distribution for samples with narrow polydispersity. | biochromato.com |
| Poly(butyl acrylate) with labile end-groups | MALDI-MS with TFA pretreatment | TFA treatment stabilizes labile end-groups, preventing in-source fragmentation and enabling reliable analysis. | researchgate.net |
| Nickel complexes for norbornene/MA copolymerization | MALDI-TOF-MS | Confirmed the successful synthesis and molecular structure of the target nickel catalyst complexes. | mdpi.com |
Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound Complexes
Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for studying ionic species in solution, making it exceptionally well-suited for the investigation of organometallic reaction mechanisms and the characterization of this compound complexes. acs.org The gentle nature of the ESI process allows for the transfer of intact, and often transient, ionic intermediates from the solution phase to the gas phase for mass analysis. acs.orgresearchgate.net
ESI-MS has been effectively used to monitor catalytic reactions in real-time. In studies of the Baylis-Hillman reaction, which can involve acrylates like methyl acrylate, ESI-MS has been used to intercept and characterize supramolecular species involved in the catalytic cycle. bohrium.com This approach allows for the direct observation of catalyst-substrate adducts and other intermediates, providing direct evidence for proposed reaction mechanisms. bohrium.com
The application of ESI-MS to homogeneous catalysis is extensive. It can identify multinuclear metal complexes that may act as active catalysts or off-cycle reservoir species. uvic.ca For nickel-based systems, ESI-MS can be used to detect and characterize a variety of species, from monomeric complexes to homonuclear clusters. researchgate.net The technique is sensitive to the formation of different metal species that can arise from the contact of metal salts with solvents or reactants. researchgate.net Furthermore, reactive desorption electrospray ionization (DESI), a related technique, has been developed to screen for the presence of nickel and other metals on surfaces by forming detectable complexes with chelating agents like ethylenediaminetetraacetic acid. nih.gov
Table 2: ESI-MS Characterization of Nickel and Related Metal-Acrylate Systems
| System Studied | Ionization Method | Species Detected / Purpose | Key Insight | Reference |
| Nickel salts in solution | ESI-MS | Monometallic complexes, homonuclear clusters | Reveals the variety of metal species that can form in solution, which may act as catalysts or contaminants. | researchgate.net |
| Baylis-Hillman reaction with methyl acrylate | ESI-MS | Cationic supramolecular species (catalyst-substrate adducts) | Provides direct evidence for the co-catalytic role of ionic liquids by intercepting key reaction intermediates. | bohrium.com |
| General homogeneous catalysis | ESI-MS | Inherently charged intermediates or neutral species ionized by adduction (e.g., Na+) or loss of a ligand. | Allows for the elucidation of complex catalytic cycles by directly observing intermediates. | uvic.ca |
| Consumer goods surfaces | Reactive DESI-MS | Negatively charged complexes of Ni²⁺ with EDTA | Demonstrates a rapid screening method for detecting nickel on various surfaces without sample preparation. | nih.gov |
Advanced Microscopy for Morphological Characterization
Advanced microscopy techniques are fundamental to understanding the morphology, structure, and surface properties of materials derived from this compound. Electron microscopy and scanning probe microscopy provide nanoscale visualization that is critical for developing and optimizing nanostructured materials. researchgate.netresearchgate.net
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) of Nanostructures
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are cornerstone techniques for visualizing the morphology, size, and arrangement of nanostructures. SEM provides detailed images of the surface topography, while TEM offers higher resolution images of the internal structure.
Studies on the formation of porous structures from cobalt-nickel hydroxide acrylate nanoparticles have utilized SEM to characterize the morphology of the resulting microparticles after reduction. rsc.org Similarly, the synthesis of nanocomposite hydrogels based on gelatin and nickel oxide nanoparticles employed SEM and TEM to characterize the structure and dispersion of the nanoparticles within the polymer matrix. icrc.ac.ir In the creation of gyroid nickel nanostructures from block copolymer templates, TEM was crucial for confirming the preservation of the complex double gyroid morphology after metal plating and polymer removal, while high-resolution TEM showed the interconnected nickel crystallites. jove.com
Table 3: Morphological Analysis of Related Nanostructures using SEM and TEM
| Material System | Microscopy Technique | Observation | Finding | Reference |
| Nickel sulphide with poly(acrylic acid) | SEM, TEM | Nanoparticle morphology and structure | Characterized the size and shape of the synthesized NiS nanoparticles. | researchgate.net |
| Gyroid Nickel Nanofoam | SEM, TEM, EDX | Inverse gyroid morphology, elemental composition | Confirmed the preservation of the intricate, ordered porous network and the presence of nickel and oxygen. | jove.com |
| Co-Ni alloy from hydroxide acrylate precursors | SEM | Microparticle morphology | Revealed the formation of microparticles after the reduction of the metal hydroxide acrylate nanoparticles. | rsc.org |
| p(AA-BIS) nanogels | SEM, TEM | Particle size and morphology at different pH | Showed spherical particles that swell from ~100 nm at pH 3 to over 1200 nm at pH 11. | royalsocietypublishing.org |
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique capable of imaging surfaces with atomic or near-atomic precision. armoloy.com It is particularly valuable for characterizing polymer surfaces, providing quantitative data on surface roughness, as well as qualitative and quantitative information on mechanical properties like stiffness and adhesion. researchgate.net AFM operates in different modes, such as contact mode or tapping mode, with the latter being preferred for soft polymer surfaces to minimize shear forces and sample damage. armoloy.com
A pivotal study on the grafting of acrylic polymers from flat nickel surfaces utilized AFM extensively. nih.gov The study demonstrated a linear relationship between the thickness of the grafted poly(methyl methacrylate) brush film and monomer conversion, with film thicknesses reaching over 80 nm. nih.gov AFM was used to study the surface morphology of the grafted polymer layers, confirming the successful creation of a stable functional polymer coating on the reactive metal surface. nih.gov
AFM can also probe mechanical properties on the nanoscale. By using the AFM tip as a nanoindenter, it is possible to measure properties such as Young's modulus. researchgate.net This capability is crucial for understanding how the incorporation of nickel into a polyacrylate matrix affects its surface mechanics. The technique's ability to map not only topography but also variations in elastic properties allows for the detailed characterization of phase-separated regions or crystalline domains within a polymer film. researchgate.net
Table 4: AFM Characterization of Acrylic Polymers on Nickel Surfaces
| System | AFM Measurement | Result | Significance | Reference |
| Poly(methyl methacrylate) grafted from nickel surface | Layer Thickness | > 80 nm after 6 hours of reaction. | Demonstrated successful surface-initiated polymerization and control over film thickness. | nih.gov |
| Poly(methyl methacrylate) grafted from nickel surface | Grafting Density | Estimated at 0.40 chains/nm². | Provided quantitative data on the efficiency of the polymer grafting process. | nih.gov |
| Poly(methyl methacrylate) grafted from nickel surface | Surface Morphology | Analysis of the topography of the polymer brush film. | Confirmed the formation of a polymer coating on the nickel surface. | nih.gov |
| General Polymer Surfaces | Surface Roughness, Adhesion, Stiffness | Quantitative and qualitative data on surface properties. | Provides a comprehensive understanding of surface topography and nanomechanical behavior. | researchgate.net |
Vi. Theoretical and Computational Chemistry Approaches to Nickel Acrylate Systems
Density Functional Theory (DFT) Studies on Nickel Acrylate (B77674) Monomers and Oligomers
Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure, bonding, and reactivity of transition metal complexes, including those involving nickel and acrylates. nih.govakj.aznumberanalytics.com DFT calculations allow for the investigation of both monomeric and oligomeric species, providing a detailed understanding of the fundamental interactions at play.
Electronic Structure and Bonding Analysis of Nickel-Acrylate Interactions
DFT calculations are instrumental in elucidating the nature of the chemical bonds between nickel and acrylate ligands. mdpi.com These studies often involve analyzing the molecular orbitals and charge distributions to understand the donor-acceptor interactions. For instance, in nickel-phosphine complexes with acrylate-like ligands, the interaction is characterized by both σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand. mdpi.com The balance of these interactions influences the stability and reactivity of the complex.
Table 1: Predicted Comonomer Incorporation based on Gibbs Free Energy Changes
| Comonomer | Gibbs Free Energy (kcal/mol) |
|---|---|
| vTMS | -9.5 |
| ACl | -5.7 |
| NBA | -3.9 |
| AMA | -3.7 |
| MA | -3.5 |
| vCl | -3.2 |
This table, adapted from computational studies on ethylene (B1197577) copolymerization, illustrates the predicted order of comonomer incorporation based on Gibbs free energy changes. mdpi.com
Prediction of Reaction Pathways and Energetics in Synthesis
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the identification of rate-determining steps. numberanalytics.com In the context of nickel-catalyzed reactions involving acrylates, DFT has been used to investigate the mechanisms of processes like the formation of acrylates from CO2, ethylene, and methyl iodide. researchgate.net These calculations can reveal the elementary steps, including oxidative addition, migratory insertion, and reductive elimination, and their associated energy barriers. researchgate.netnih.gov
For example, in the nickel-catalyzed 3,3-dialkynylation of 2-aryl acrylamides, DFT calculations have shown that the reaction proceeds through a double alkynylation involving sequential C-H bond activation, oxidative addition, and reductive elimination, with the second C-H activation being the rate-determining step. nih.gov Similarly, in the copolymerization of acrylates and ethylene with nickel catalysts, DFT studies have identified a cis-trans isomerization as a rate-limiting step for propagation. acs.org The calculated energy profiles for monomer enchainment are in qualitative agreement with experimental observations. acs.org
Table 2: Calculated Free Energy Barriers for Lignin (B12514952) Model Compound Dissociation
| Lignin Model Radical Anion | Overall Free Energy Barrier (kcal/mol) |
|---|---|
| 2Ra | 7.6 |
| 4Ra | 8.8 |
| 5Ra | 8.3 |
| 5Rb | 5.5 |
This table presents DFT-calculated free energy barriers for the C-O bond cleavage in different lignin model radical anions, indicating the kinetic feasibility of the degradation reactions under mild conditions. nih.gov
Molecular Dynamics (MD) Simulations of Poly(Nickel Acrylate) Architectures
While DFT is well-suited for studying the details of chemical bonding and reactions, Molecular Dynamics (MD) simulations are employed to investigate the larger-scale structure and dynamics of polymeric systems. acs.org MD simulations model the time evolution of a system of atoms and molecules, providing insights into the conformational behavior and intermolecular interactions of polymer chains. nih.govuic.edu
Conformational Analysis and Chain Dynamics of Polymer Chains
The dynamics of the polymer chains, including segmental motion and internal rotations, can also be investigated. uoc.gr These simulations can reveal how the presence of nickel ions affects the mobility of the polymer backbone and side chains. For instance, in hydrophobically modified poly(acrylic acid), fluorescence techniques combined with molecular modeling have shown that the degree of intramolecular association and chain conformation is strongly dependent on the polymer's molecular weight. psu.edu
Intermolecular Interactions and Self-Assembly Simulations
MD simulations are particularly powerful for studying the non-covalent interactions that govern the self-assembly of polymers. nih.govnih.gov In the case of poly(this compound), these simulations can model the interactions between polymer chains, as well as interactions with solvent molecules or other components in a mixture. This can provide insights into the formation of aggregates, micelles, or other supramolecular structures. uic.edursc.org
Quantum Chemical Calculations for Catalytic Mechanisms Involving this compound
Quantum chemical calculations, often using DFT, are essential for unraveling the detailed mechanisms of catalytic reactions involving this compound. akj.azresearchgate.netacs.org These calculations provide a molecular-level understanding of how catalysts function, which is critical for the design of more efficient and selective catalytic systems. ibs.re.kr
By modeling the catalyst, reactants, and intermediates, researchers can identify the key transition states and determine the activation energies for different reaction pathways. nih.gov This allows for the rationalization of experimentally observed reactivity and selectivity. For instance, in the copolymerization of ethylene and methyl acrylate, DFT calculations have been used to understand the different catalytic performances of various palladium and nickel complexes. mdpi.com These studies can reveal the preferred coordination sites of the monomers and the energetics of the insertion steps. acs.orgmdpi.com Furthermore, quantum chemical calculations can predict how modifications to the ligand structure or the metal center will affect the catalytic activity, thereby guiding the development of improved catalysts. ibs.re.kr
Elucidation of Active Sites and Transition States in Catalytic Reactions
A critical aspect explored through computation is the binding mode of the acrylate monomer to the nickel catalyst. Two primary coordination modes are considered: a π-complex, where the monomer's olefinic double bond coordinates to the metal center, and an O(carbonyl)-complex, where the carbonyl oxygen atom binds to the nickel. figshare.com For many nickel-based catalysts, such as those with diimine or salicylaldiminato (Grubbs-type) ligands, DFT calculations have shown that the π-complex is energetically more favorable than the O(carbonyl)-complex. mdpi.comfigshare.com For instance, in a Pd-diimine catalyzed system, the π-complex was found to be more stable by 3.4 kcal/mol. mdpi.com
Following monomer coordination, the insertion of the acrylate into the nickel-alkyl bond is a crucial step. DFT calculations help determine the regioselectivity (1,2- vs. 2,1-insertion) and the associated energy barriers. Studies on Ni-diimine complexes have investigated the isomerization reactions following a 2,1-insertion of methyl acrylate, which leads to the formation of a stable four-membered chelate structure. nih.gov The subsequent isomerization to a five-membered chelate proceeds through a transition state involving a β-hydrogen transfer. For nickel catalysts, this process can be modified by the formation of a σ-olefin-hydride complex, where the olefin is coordinated via the polar oxygen atom, which is energetically preferred over the π-olefin-hydride complex. nih.gov This differs from palladium-based systems and can explain experimental observations of a larger fraction of ester groups directly attached to the copolymer backbone. nih.gov
Computational models also clarify the nature of the active catalytic species and rate-determining steps. In the nickel-catalyzed copolymerization of ethylene with vinylalkoxysilanes, DFT calculations identified the cationic nickel-methyl acetonitrile (B52724) complex as the active species and showed that chain initiation is the rate-determining step in the homopolymerization of ethylene. mdpi.com These computational insights are vital for understanding catalyst behavior and designing more efficient catalytic systems.
Table 1: Summary of DFT Findings on Active Sites and Transition States in Nickel-Acrylate Systems
| Catalyst System | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Ni-diimine / Methyl Acrylate | DFT | π-complex is energetically preferred over O(carbonyl)-complex. Isomerization for Ni-catalyst proceeds via a σ-olefin-hydride complex, which is 9.6 kcal/mol lower in energy than the π-olefin-hydride complex. | nih.gov |
| Ni-Grubbs / Methyl Acrylate | DFT | π-complexes are strongly preferred over O(carbonyl)-complexes. Bulky ligand substituents decrease binding energies of both complex types. | mdpi.com |
| Ni-PymNox / Methyl Acrylate | DFT (BP86) | A Curtin-Hammett mechanism was proposed. Steric hindrance from a methyl substituent on the ligand creates a catalyst conformation better suited for polar monomer incorporation. | nih.gov |
| Ni α-diimine / Vinyltrimethoxysilane | DFT | Chain initiation was identified as the rate-determining step in ethylene homopolymerization. Both 1,2- and 2,1-insertion pathways for the polar monomer were found to be viable. | mdpi.com |
Ligand Effects on Catalytic Performance
The ligands coordinated to the nickel center play a paramount role in dictating the catalyst's performance, including its activity, stability, and ability to incorporate polar monomers like acrylates. Computational and experimental studies have systematically investigated how modifying ligand structure influences these outcomes.
Steric and Electronic Effects: The steric bulk and electronic properties of the ancillary ligands are critical. For the nickel-catalyzed coupling of CO2 and ethylene to form acrylates, studies using a series of 1,2-bis(dialkylphosphino)benzene ligands revealed that ancillary diphosphine ligands with at least two smaller alkyl substituents are necessary for high activity. acs.org Similarly, in the copolymerization of ethylene and methyl acrylate catalyzed by Ni-PymNox complexes, DFT calculations showed that adding a methyl substituent to the ligand backbone introduced steric hindrance that favored a conformation more amenable to incorporating the polar monomer. nih.gov This highlights a subtle interplay where ligands must provide sufficient steric bulk to prevent catalyst deactivation pathways but remain open enough to allow monomer access.
Labile Ligands: The labile ligand, which is displaced by the olefin to initiate catalysis, also has a significant impact. acs.org In neutral nickel catalysts supported by phosphine-phenoxide and phosphine-enolate ligands, tuning the labile ligand (L) can dramatically affect performance in ethylene/acrylate copolymerization. caltech.edu In-situ studies demonstrated that a more weakly coordinating labile ligand leads to faster catalyst initiation and more efficient chain propagation, resulting in copolymerization activity reaching up to ~24,000 kg/(mol h). acs.orgcaltech.edu This provides a complementary strategy to optimizing the main bidentate ligand, as altering the labile ligand is often more straightforward. acs.org
Bite Angle and Rigidity: The geometry imposed by the ligand, such as the bite angle, is another crucial factor. For bisphosphine-monoxide Ni catalysts, a small P-Ni-O bite angle of around 90° in a five-membered metallacycle, combined with good ligand rigidity, was credited for exceptional catalytic performance in ethylene-methyl acrylate copolymerization. mdpi.com The type of bridge connecting the coordinating atoms in the ligand backbone also significantly affects the catalytic properties. mdpi.com
Secondary Metal Effects: The introduction of a secondary metal cation, such as an alkali metal ion (e.g., Li+), can dramatically enhance catalytic performance. researchgate.net This effect has been observed in nickel phenoxyimine and nickel phenoxyphosphine catalysts. researchgate.netacs.org Both experimental and computational data suggest that these secondary cations can influence the relative stability of different catalyst isomers, a phenomenon not previously shown, leading to higher activity and thermal stability. researchgate.net
Table 2: Influence of Ligand Type on Nickel Catalyst Performance in Acrylate Copolymerization
| Ligand Type | Key Structural Feature | Observed Effect on Catalytic Performance | Reference |
|---|---|---|---|
| Diphosphine | Steric bulk of alkyl substituents | Smaller alkyl groups on the phosphine (B1218219) lead to higher turnover in CO2/ethylene to acrylate coupling. | acs.org |
| Phosphine-Phenoxide | Nature of labile ligand (e.g., PEt3 vs. pyridine) | Weaker labile ligands lead to faster initiation and propagation, boosting activity significantly. | acs.orgcaltech.edu |
| Bisphosphine-Monoxide | Small P-Ni-O bite angle (~90°) and ligand rigidity | Contributes to exceptional performance and high activity in ethylene/MA copolymerization. | mdpi.com |
| α-diimine | N-aryl substituents | Rotation of N-aryl moieties can lead to catalyst decomposition. Higher oxophilicity of Ni compared to Pd limits performance with polar monomers. | mdpi.comresearchgate.net |
| Phosphine-Phenolate | Single-component neutral catalyst | Achieved synthesis of ultrahigh molecular weight (UHMW) ethylene-acrylate copolymers (up to 2700 kDa) with very high activities. | researcher.life |
Force Field Development for this compound Polymer Systems
Molecular dynamics (MD) simulations are powerful for predicting the structure and properties of polymeric materials. However, these simulations rely on force fields—a set of functions and parameters that describe the potential energy of the system. Developing an accurate force field for a novel system like poly(this compound) is a significant challenge.
Parameterization for Accurate Simulation of Poly(this compound)
The development of a force field for poly(this compound) would require a careful parameterization process to accurately capture both the covalent polymer backbone and the non-covalent interactions involving the nickel ions. This process typically involves fitting parameters to reproduce data from high-level quantum chemistry calculations (like DFT) and/or experimental results. nih.govescholarship.org
For the acrylate polymer backbone, parameters for bond stretching, angle bending, and dihedral torsions can be derived. A reactive force field (ReaxFF), for example, could be trained against DFT calculations of reaction pathways for radical polymerization, bond dissociation energies, and the structures of various molecules and radicals involved. nih.gov This approach ensures the force field can accurately model the thermodynamics and kinetics of polymerization. escholarship.org
The most challenging aspect would be parameterizing the interactions involving the nickel ion. This includes:
Ni-Oxygen Coordination: The geometry and strength of the coordinate bonds between the nickel ion and the carboxylate groups of the acrylate units are crucial for the polymer's structure. These parameters would need to be fitted to DFT calculations of small model complexes, such as a nickel ion coordinated by two acrylate or acetate (B1210297) ligands.
Non-bonded Interactions: Lennard-Jones parameters and partial atomic charges for the nickel ion and the surrounding polymer atoms would need to be determined. These govern the density, packing, and phase behavior of the material. Methods like iterative Boltzmann inversion or relative entropy matching can be used to map these parameters from detailed atomistic simulations. acs.org
The Transferable Potentials for Phase Equilibria (TraPPE) force field is an example of a framework where parameters are developed to be transferable between different molecules, which could serve as a foundation. umn.edu However, specific parameterization for the nickel-carboxylate interaction would be essential for poly(this compound).
Integration into Multiscale Modeling Frameworks
Once a reliable force field is developed, it can be integrated into a multiscale modeling framework to predict the macroscopic properties of poly(this compound) materials. mtu.edumdpi.com Such frameworks bridge the gap between different length and time scales, from the atomic level to the bulk material. mdpi.com
Atomistic/Mesoscale Simulation: The newly parameterized force field would be used to run MD simulations of the polymer melt or solid. These simulations can predict local structure, chain conformations, and fundamental properties like the glass transition temperature and modulus of the amorphous and crystalline phases. mtu.edu
Coarse-Graining: For larger-scale phenomena, coarse-grained (CG) models, where groups of atoms are represented as single beads, can be developed. acs.org The interactions in the CG model are parameterized to reproduce the structural or thermodynamic properties observed in the more detailed atomistic simulations.
Continuum Homogenization: The properties calculated from the lower-scale simulations (e.g., stiffness of crystalline and amorphous domains) are then used as inputs for higher-level continuum models, such as those based on micromechanics or finite element analysis (FEA). mtu.eduprogrammaster.org This allows for the prediction of bulk mechanical properties of a semi-crystalline material, accounting for its complex microstructure. mtu.edujhu.edu
This hierarchical approach, linking quantum calculations to force field development to continuum models, is essential for creating a predictive "digital twin" of the material, enabling the design of poly(this compound) systems with tailored properties. mdpi.com
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate research in materials science and catalysis, including areas relevant to this compound. mdpi.com These techniques can identify complex patterns in large datasets, predict outcomes, and guide experimental design.
Catalyst Discovery and Optimization: ML models can be trained to predict the catalytic activity of transition metal complexes based on their structural and electronic features (descriptors). mdpi.com For instance, an ML model was developed to predict the catalytic activity of 165 α-diimino nickel complexes in ethylene polymerization with high accuracy. mdpi.com The model identified that high activity is linked to the presence of polarizable atoms and less bulky substituents. mdpi.com Similar approaches could be applied to nickel-acrylate copolymerization catalysts, rapidly screening vast libraries of potential ligands to identify promising candidates for synthesis and testing, thereby reducing the time and cost of catalyst development. researchgate.net
Property Prediction and Material Design: AI models can predict the properties of materials based on their composition and processing parameters. For example, ML algorithms like Support Vector Machines and Artificial Neural Networks have been used to predict the microhardness of electroless nickel coatings. researchgate.net In the context of poly(this compound), ML could be used to build models that predict mechanical, thermal, or optical properties based on the polymer's molecular weight, nickel content, and crosslinking density. This would enable the in silico design of polymers with specific target properties.
Analysis of Microstructures and Simulations: ML is increasingly used to analyze complex data from experiments and simulations. K-means clustering, an unsupervised ML algorithm, has been successfully used to automatically quantify scratch widths on nickel-plated surfaces from microscopy images, overcoming challenges from reflections that hinder traditional analysis. mdpi.com For poly(this compound), ML could be used to analyze simulation trajectories to identify structural motifs or to classify microstructures from electron microscopy, correlating them with material performance. Furthermore, ML is being used to develop more accurate and efficient force fields for molecular simulations, which could accelerate the development of models for this compound systems. researchgate.net
Vii. Advanced Applications of Nickel Acrylate in Materials Science and Engineering Excluding Biomedical/clinical
Catalysis and Electrocatalysis
The catalytic and electrocatalytic potential of nickel acrylate-based materials is a significant area of research. These materials have shown promise in facilitating a variety of chemical transformations, from organic synthesis to crucial energy-related reactions like water splitting.
Heterogeneous Catalysis with Nickel Acrylate (B77674) Derivatives
While research into heterogeneous catalysis using this compound itself is not extensively documented in the provided results, the broader context of nickel-based catalysts in heterogeneous systems is well-established. Nickel-based materials are recognized for their potential as cost-effective and efficient alternatives to precious metal catalysts. researchgate.net They have been explored in various forms, including oxides, alloys, and layered hydroxides, to enhance their catalytic properties for reactions like the oxygen evolution reaction (OER). researchgate.net The development of nickel-based catalysts often focuses on improving their inherent properties through structural and compositional modifications. researchgate.net
In a related context, the immobilization of homogeneous nickel catalysts onto solid supports to create heterogeneous catalysts is a known strategy to enhance catalyst recyclability and product purity. This approach has been considered for ethylene (B1197577) and acrylate copolymerization, highlighting the potential for creating solid-supported this compound-type catalysts for various applications. caltech.edu
Electrocatalytic Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER)
Nickel-based materials are prominent candidates for electrocatalysts in water electrolysis, a key process for producing green hydrogen. mdpi.com They are investigated for their activity in both the oxygen evolution reaction (OER) at the anode and the hydrogen evolution reaction (HER) at the cathode. mdpi.comacs.org The economic accessibility and efficiency of nickel-based electrocatalysts make them a compelling alternative to expensive noble metals like platinum, ruthenium, and iridium. mdpi.comacs.org
The electrocatalytic performance of nickel materials is often enhanced by modifying their chemical environment. mdpi.com This can involve creating alloys or incorporating heteroatoms, which can lead to a synergistic effect that improves surface adsorption properties and electronic characteristics. mdpi.comacs.org For instance, nickel-based phosphates have demonstrated superior OER activity compared to nickel oxides, attributed to more favorable electronic orbitals that strengthen the nickel-oxygen bond and improve the adsorption of OER intermediates. rsc.org Similarly, nickel-cobalt-borate nanosheet arrays have been developed as efficient catalysts for water oxidation in near-neutral pH conditions. science.gov
While direct studies on this compound for OER and HER are not detailed, the extensive research on various nickel compounds underscores the potential for functionalized materials, including those derived from this compound, to be tailored for these critical electrocatalytic processes. mdpi.comrsc.org The development of nickel-based catalysts for seawater electrolysis is also a significant area of research, focusing on enhancing both electrochemical performance and corrosion resistance. rsc.org
Organic Transformation Catalysis by this compound Complexes
This compound complexes and their derivatives play a notable role as catalysts in various organic transformations. A significant application is in the synthesis of acrylates from ethylene and carbon dioxide, a process of high industrial interest. mdpi.comresearchgate.netresearchgate.net Homogeneous catalysts based on nickel have been developed that can catalytically produce sodium acrylate from these simple and abundant starting materials. researchgate.net The choice of ligands, such as electron-rich bisphosphines, has been shown to greatly influence the catalytic activity. researchgate.net
The mechanism of these reactions often involves the formation of a nickelalactone intermediate, which can then be transformed into a nickel-acrylate complex. harvard.eduresearchgate.net Detailed studies have explored the structure and reactivity of these nickel π-complexes to optimize the catalytic system. researchgate.net
Beyond acrylate synthesis, nickel(0) catalysts stabilized by acrylate and fumarate (B1241708) ligands have been shown to be effective precatalysts for a range of C-C and C-N bond-forming reactions, including reductive couplings and N-arylations. nih.gov The structure of the acrylate ligand can modulate the reactivity and stability of these catalysts. nih.gov Furthermore, dual photoredox/nickel catalysis has emerged as a powerful tool for alkene carbofunctionalization, where nickel complexes, in conjunction with a photocatalyst, enable complex transformations under mild conditions. rsc.org In some of these systems, acrylates are used as substrates, highlighting the versatility of nickel catalysis in modern organic synthesis. rsc.org
Research has also demonstrated the use of nickel catalysts in the copolymerization of ethylene with polar monomers like methyl acrylate, leading to the production of functionalized polyolefins. nih.govacs.orgmdpi.com The design of the nickel catalyst, including the ligand structure, plays a crucial role in controlling the catalytic activity and the properties of the resulting polymer. nih.govacs.orgmdpi.com
Table 1: Examples of Nickel-Catalyzed Organic Transformations
| Catalytic System | Transformation | Reactants | Product | Ref. |
|---|---|---|---|---|
| Homogeneous Nickel Catalyst | Acrylate Synthesis | Ethylene, CO2, Base | Sodium Acrylate | researchgate.net |
| (IMes)Ni(alkene) Complexes | Reductive Coupling | Aldehydes, Alkynes | Alcohols | nih.gov |
| (IMes)Ni(alkene) Complexes | N-Arylation | Aryl Chlorides, Amines | Aryl Amines | nih.gov |
| Photoredox/Nickel Catalysis | Arylsilylation of Alkenes | Methyl Acrylate, Silane, Bromobenzene | Arylsilylated Product | rsc.org |
Sensors and Sensing Platforms
The unique properties of this compound are also being explored in the development of sophisticated sensors and chemoresponsive materials.
Electrochemical Sensors Utilizing this compound Functionalized Materials
While specific examples of electrochemical sensors based solely on this compound are not prevalent in the provided search results, the broader class of nickel-based materials is widely used in electrochemical sensing applications. For instance, lichen-like nickel oxide nanostructures have been used to fabricate sensors for the electrocatalytic oxidation of acetylcholine. science.gov The general principle involves modifying an electrode with a nickel-based material that can catalytically interact with the target analyte, producing a measurable electrical signal. Given the reactivity of the acrylate group and the electrochemical properties of nickel, it is conceivable that this compound could be used to functionalize electrode surfaces, potentially through polymerization, to create sensors for specific analytes. The acrylate moiety could serve as a linker to immobilize other molecules or as part of a responsive polymer matrix.
Optical Sensors and Chemoresponsive Materials
A notable application of this compound is in the fabrication of optical fiber-based magnetic field sensors. earthdoc.org In this application, a standard single-mode optical fiber is coated with a this compound solution. earthdoc.org The principle of operation is based on magnetostriction, where the nickel-containing coating changes its shape in the presence of a magnetic field. This strain is transferred to the optical fiber, inducing a shift in the Rayleigh backscattering frequency, which can be measured to determine the strength of the magnetic field. earthdoc.org Research has shown a proportional relationship between the applied magnetic field and the frequency shift, demonstrating the viability of this approach for distributed magnetic field sensing. earthdoc.orggoogle.com
Furthermore, the concept of using metal-containing monomers, such as those based on this compound, is being explored for creating self-healing polymers. researchgate.net These materials can exhibit multi-responsive properties, reacting to various stimuli. The incorporation of metal complexes can lead to materials with chromotropic behavior, changing color in response to solvents, pH, ions, or temperature. researchgate.net This opens up possibilities for developing chemoresponsive materials and optical sensors where the presence of a specific chemical agent could trigger a visible color change.
Energy Storage and Conversion Devices
The quest for more efficient and powerful energy storage solutions has led researchers to explore novel materials, with this compound-derived structures showing considerable promise. Current time information in Dhaka, BD. These materials are being investigated for their potential to enhance the performance of batteries, supercapacitors, and fuel cells.
While not typically used as a primary active material, polymers related to this compound play a critical role as binders and electrolytes in rechargeable batteries, particularly those with nickel-rich cathodes. Poly(acrylic acid) (PAA), a closely related polymer, is recognized for its effectiveness as a binder in electrodes for lithium-ion batteries. mdpi.com It provides strong adhesion and mechanical integrity for powdered active materials on the current collector. mdpi.com
The use of acrylate-based polymers is especially pertinent for high-capacity cathode materials like Lithium Nickel Cobalt Manganese Oxide (NCM) and Lithium Nickel Cobalt Aluminum Oxide (NCA), where maintaining structural integrity during charge-discharge cycles is crucial. google.commdpi.comacs.org For instance, poly(acrylic acid) binders have been shown to be less effective in high-mass-loading lithium nickel manganese oxide (LNMO) electrodes due to challenges like high internal resistance, but modifications to the PAA polymer chemistry can mitigate these issues. mdpi.com
Furthermore, research into gel polymer electrolytes has demonstrated the utility of acrylate-based polymers in nickel-containing battery systems. A poly(acrylamide-co-acrylic acid) gel electrolyte has been successfully used in Nickel-Zinc (Ni-Zn) secondary batteries. researchgate.net In another application, a potassium polyacrylate (PAAK)-KOH gel polymer electrolyte was shown to significantly prolong the cycling life of Zn-Ni batteries by inhibiting dendrite formation on the zinc anode. acs.org A patent also highlights the use of lithium polyacrylate binders to decrease the irreversible capacity loss that occurs during the first cycle of lithium-ion cells. google.com
The table below summarizes the roles of acrylate-based polymers in various nickel-containing battery systems.
| Battery System | Acrylate-Based Component | Function | Observed Benefit |
| Li-ion (NCM/NCA cathodes) | Poly(acrylic acid) (PAA) | Binder | Provides adhesion and mechanical stability for high-capacity nickel-rich cathodes. mdpi.commdpi.com |
| Ni-Zn Battery | Poly(acrylamide-co-acrylic acid) | Gel Electrolyte | Enables the function of a gel-based secondary battery. researchgate.net |
| Zn-Ni Battery | Potassium Polyacrylate (PAAK) | Gel Polymer Electrolyte | Prolongs cycling life to 776 hours by suppressing zinc dendrite formation. acs.org |
| Li-ion Battery | Lithium Polyacrylate | Binder | Reduces first-cycle irreversible capacity loss. google.com |
This compound derivatives are emerging as important precursors for creating materials with significant pseudocapacitive properties, which are crucial for high-performance supercapacitors. Pseudocapacitance arises from fast and reversible Faradaic redox reactions at the electrode surface, offering much higher energy storage capacity than electric double-layer capacitance. rsc.org
Research has demonstrated that nano-structured nickel oxide, which exhibits outstanding pseudocapacitive performance, can be synthesized using a process involving a poly(acrylic resin). researchgate.net In this method, a hybrid composite containing the resin is subjected to thermal treatment, which removes the poly(acrylic acid) and inserts NiO particles into a polyimide matrix, resulting in remarkable improvement in electrochemical behavior. researchgate.net
In a related approach, a bifunctional adsorbent made from a carboxymethyl cellulose/boron nitride hydrogel was used to capture aqueous nickel ions. mdpi.com The resulting nickel-containing waste gel was then converted through carbonization into a nickel-doped porous carbon material. This material, when used as a supercapacitor electrode, demonstrated a specific capacitance of 40.6 F/g at a current density of 1 A/g and excellent cycling stability. mdpi.com
Hybrid supercapacitors also benefit from nickel-based materials derived from acrylate-related precursors. For example, novel Ni3Se2 nanowires constructed on porous nickel foam have been shown to deliver a high capacity of 2.6 C cm⁻² at 5 mA cm⁻². rsc.org An assembled hybrid supercapacitor using this material as the positive electrode achieved a high energy density of 64.4 Wh kg⁻¹. rsc.org Similarly, advanced hybrid nanostructures of carbon and nickel sulfide (B99878) (Ni3S2) have been developed as battery-type electrodes for redox-based supercapacitors, delivering ultra-high specific capacity. nih.govacs.org
The table below details the performance of supercapacitor electrode materials derived from processes involving nickel and acrylate-related compounds.
| Precursor/Method | Derived Electrode Material | Key Performance Metric |
| Poly(acrylic resin) with Ni | NiO particles in polyimide matrix | Outstanding pseudocapacitive performance. researchgate.net |
| Nickel-adsorbed hydrogel | Nickel-doped porous carbon | Specific Capacitance: 40.6 F/g at 1 A/g. mdpi.com |
| Ni3Se2 on Nickel Foam | Ni3Se2 nanowires | Capacity: 2.6 C cm⁻² at 5 mA cm⁻². rsc.org |
| Nickel Sulfide/Carbon | Ni3S2/Ni3N/Ni@NVCN | Specific Capacity: 856.3 C g⁻¹ at 3 A g⁻¹. acs.org |
This compound serves as a direct precursor in the synthesis of advanced catalysts for fuel cells. A key area of application is in direct methanol (B129727) fuel cells (DMFCs), which require efficient electrocatalysts for the methanol oxidation reaction.
A notable development is the creation of a polymeric nickel complex-modified electrode using a one-step cold-plasma process. nih.govnih.gov In this method, an acrylic-Ni complex precursor is synthesized by the complexation of nickel(II) chloride and acrylic acid. nih.govnih.govfrontiersin.org This precursor is then deposited onto an indium tin oxide (ITO) electrode via plasma polymerization. The resulting modified electrode demonstrates stable redox behavior of the Ni(III)/Ni(II) couple and effectively catalyzes the electrocatalytic oxidation of methanol, a reaction that does not occur on the bare electrode. nih.govfrontiersin.org This process provides a simple and effective route to fabricating fuel cell electrocatalysts. nih.gov
The research findings indicate a catalytic efficiency for methanol oxidation of 10.5 mA M⁻¹ cm⁻² for the nickel-modified catalytic electrode. frontiersin.org This demonstrates the potential of using this compound precursors to create low-cost and stable catalysts for energy conversion devices. frontiersin.org In a different but related application, a direct urea (B33335) fuel cell was developed using a nickel-based anode catalyst and a phenyl-acrylate-based anion-exchange membrane, highlighting the versatility of nickel and acrylate materials in fuel cell technologies. researchgate.net
Coatings, Adhesives, and Composites
The polymerization of this compound leads to poly(this compound), a polymer with potential for use in high-performance coatings, adhesives, and composites. The incorporation of nickel ions into the polymer backbone can significantly enhance properties such as corrosion resistance and adhesion.
Acrylic polymer coatings are well-regarded for their excellent durability, weather resistance, and stability, making them suitable for protecting metal surfaces from corrosion. researchgate.net The protective action of these coatings is attributed to forming a high-resistance barrier on the metal surface. researchgate.net Formulations based on acrylic polymers like acrylic acid and methyl methacrylate (B99206) have shown outstanding performance in both exterior and interior applications. researchgate.net
While specific performance data for coatings made purely from poly(this compound) is limited in the available research, the principles of using metal-containing polymers to enhance corrosion protection are established. For instance, polyester-based coatings have been studied for the corrosion protection of low-nickel stainless steel. mdpi.com Hybrid coatings, such as those blending acrylic polyol with epoxy polyol, have been developed to provide robust corrosion protection on mild steel panels. researchgate.net One study on an acrylic-epoxy hybrid system found a maximum corrosion resistance of 1.40 x 10⁹ Ω. researchgate.net These examples underscore the potential of incorporating metallic components, such as through poly(this compound), to improve the barrier properties and adhesion of protective coatings.
Acrylic adhesives are known for their strong and durable bonding capabilities across a wide range of materials. ellsworth.com Specialty formulations, such as rubber-toughened cyanoacrylates, offer high peel strength and impact resistance. ellsworth.com 3M™ VHB™ Tapes, which are made with viscoelastic acrylic foam, can replace mechanical fasteners like rivets and welds in many applications due to their outstanding durability and resistance to solvents and moisture. 3m.com
The incorporation of nickel into acrylate-based materials has been explored to create functional adhesives with enhanced properties. For example, composites made from an acrylate pressure-sensitive adhesive (a-PSA) filled with nickel chains have been fabricated for applications requiring electromagnetic interference (EMI) shielding. nih.govnih.gov In one study, a composite adhesive with 30.0 wt.% nickel chains exhibited not only a strong EMI shielding effectiveness of up to 39.97 dB but also excellent adhesive properties, including a peel strength of 39.56 N/m and a shear strength of 41.07 kPa. nih.gov
Another study focused on a conductive composite pressure-sensitive adhesive incorporating chain spherical nickel powders and polyaniline into an acrylic PSA. mdpi.com These findings demonstrate that introducing nickel into an acrylate polymer matrix can produce multifunctional materials that combine strong adhesion with other desirable characteristics like electrical conductivity and EMI shielding.
The table below summarizes the properties of functional adhesives based on nickel-acrylate composites.
| Adhesive System | Filler | Key Functional Property | Adhesive Performance |
| Acrylate PSA/Ni chains | Nickel (Ni) chains | EMI Shielding (39.97 dB) | Peel Strength: 39.56 N/m; Shear Strength: 41.07 kPa. nih.gov |
| a-PSA/C-Ni/PANI | Chain spherical Ni powders (C-Ni), Polyaniline (PANI) | Electrical Conductivity (0.013 S/m) | Tensile strength 2.88 times that of the base acrylic PSA. mdpi.com |
Polymer Composites with Improved Mechanical and Thermal Performance
The incorporation of this compound into polymer matrices has been shown to significantly enhance the mechanical and thermal properties of the resulting composites. The nickel ions can act as cross-linking points or ionic clusters within the polymer structure, leading to materials with superior strength, stiffness, and thermal stability. alibaba.compnrjournal.com
Research has demonstrated that copolymers containing a this compound complex can exhibit remarkable mechanical properties. For instance, novel high-strength copolymers of acrylamide (B121943), acrylic acid, and a nickel(II) acrylate complex with 4′-phenyl-2,2′:6′,2″-terpyridine have been synthesized. dntb.gov.ua These materials display excellent tensile strength and modulus of elasticity. researchgate.net The presence of the nickel complex directly within the polymer chain creates a metallopolymer with robust mechanical characteristics. dntb.gov.uaresearchgate.net In some cases, the tensile strength of these films has been reported to exceed 100 MPa, with a modulus of elasticity reaching 4.3 GPa. dntb.gov.uaresearchgate.net
The thermal stability of polymers is also notably improved by the addition of this compound. alibaba.com Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) of copolymers based on this compound show distinct thermal decomposition behaviors. pnrjournal.com For example, a study on a this compound-methyl methacrylate copolymer identified a three-stage mass loss process, indicating a complex thermal degradation pathway influenced by the metallic component. pnrjournal.com The high thermal stability of these complexes makes them suitable for applications requiring materials that can withstand elevated temperatures. researchgate.net Furthermore, the use of this compound as a precursor in stereolithography processes, followed by pyrolysis, allows for the creation of metallic nanolattices. cambridge.org This technique benefits from the well-behaved and isotropic shrinkage of the this compound-containing resin during thermal post-processing, leading to chemically pure and well-defined final structures. cambridge.org
Table 1: Enhancement of Polymer Properties with this compound
| Property | Base Polymer System | Enhancement with this compound | Research Finding Reference |
|---|---|---|---|
| Mechanical Strength | Acrylamide/Acrylic Acid Copolymers | Tensile strength can exceed 100 MPa. dntb.gov.ua | dntb.gov.ua |
| Modulus of Elasticity | Acrylamide/Acrylic Acid Copolymers | Can reach up to 4.3 GPa. researchgate.net | researchgate.net |
| Thermal Stability | Acrylate Copolymers | Increased decomposition temperature and altered degradation profile. pnrjournal.commdpi.com | pnrjournal.commdpi.com |
| Wear Resistance | Polymer Coatings | Addition of this compound results in surfaces with increased wear resistance. alibaba.com | alibaba.com |
Smart Materials and Stimuli-Responsive Systems
This compound is a key component in the fabrication of "smart" materials that can respond to external stimuli such as temperature, pH, and redox changes. researchgate.net This responsiveness is often attributed to the dynamic and reversible nature of the metal-ligand coordination bonds between the nickel ions and the polymer chains. researchgate.net These interactions allow the material to alter its properties or even repair itself when triggered by a specific environmental change.
While poly(this compound) itself is not typically known for a sharp lower critical solution temperature (LCST) behavior like poly(N-isopropylacrylamide), its incorporation into polymer systems imparts significant thermal stability and can influence temperature-related responses. rsc.orgresearchgate.net
Thermal analysis of this compound-based copolymers reveals their behavior at elevated temperatures. pnrjournal.com Studies on copolymers of acrylamide and acrylic acid containing nickel complexes show that the thermal stability is enhanced. mdpi.com The decomposition temperature of the acrylate units within the polymer structure can be increased due to the presence of the nickel-centered complexes. mdpi.com This enhanced thermal robustness is a critical feature for materials intended for use in high-temperature environments. alibaba.comresearchgate.net
The integration of this compound into polymer networks can confer responsiveness to both pH and redox stimuli, leading to the development of advanced functional materials. researchgate.netscience.gov
pH-Responsiveness: Materials containing this compound complexes have demonstrated pH-triggered functionalities. ablesci.com A notable application is in self-healing polymers. Copolymers of acrylamide and acrylic acid containing nickel complexes have been shown to undergo pH-triggered healing. mdpi.com The recovery of tensile strength in these materials after being damaged is particularly efficient in the presence of nickel complexes, a phenomenon attributed to the high lability of the metal-heteroatom coordination bonds. dntb.gov.uamdpi.com This allows the polymer network to reform its cross-links under specific pH conditions, effectively repairing the material.
Redox-Responsiveness: The nickel ion in this compound complexes can exist in multiple oxidation states, making it a suitable component for redox-active polymers. science.gov Research has shown that nickel(II) acrylate complexes can undergo reversible, ligand-centered oxidation events. science.gov For instance, the synthesis of an aryl-substituted α-diimine nickel vinyl complex, which upon reaction with CO2 forms a this compound, results in a product that maintains the nickel(II) oxidation state with a radical-centered on the α-diimine ligand. acs.org This electron activity is fundamental to their application in functional redox-active materials. science.gov These polymers exhibit exceptional thermal stability alongside their interesting redox and absorption properties. science.gov
Table 2: Stimuli-Responsiveness of this compound Systems
| Stimulus | System | Observed Response | Mechanism/Attribution | Reference |
|---|---|---|---|---|
| pH | Copolymers with Nickel Complexes | pH-triggered self-healing; recovery of tensile strength. | High lability of nickel-heteroatom coordination bonds allows network reformation. dntb.gov.uamdpi.com | dntb.gov.uamdpi.com |
| Redox | Poly(this compound) complexes | Reversible, ligand-centered oxidation events. | Ability of the nickel center and associated ligands to participate in electron transfer. science.govacs.org | science.govacs.org |
Viii. Environmental Fate and Degradation Mechanisms of Nickel Acrylate and Its Polymers
Biodegradation Pathways of Poly(Nickel Acrylate) in Environmental Systems
The biodegradability of polyacrylates, the backbone of poly(this compound), is generally considered to be limited. However, under certain environmental conditions and with specific microbial consortia, degradation can occur. The presence of nickel ions complexed to the acrylate (B77674) polymer is expected to significantly influence these processes.
Microbial Degradation and Enzymatic Action
The biodegradation of polymers is a multi-step process that typically begins with the colonization of the polymer surface by microorganisms, followed by the secretion of extracellular enzymes that break down the polymer into smaller, assimilable molecules. proplate.com For polyacrylates, this process is challenging due to the stability of the carbon-carbon backbone. However, some microbial species have been identified that can degrade polyacrylamide and polyacrylate. researchgate.netkristujayanti.edu.in For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to degrade polyacrylates, likely through the action of its lignin-degrading enzymes such as peroxidases. kristujayanti.edu.in These enzymes can generate free radicals that lead to the breakdown of the polymer chain. kristujayanti.edu.in
The presence of nickel in the polymer structure could have a dual effect on microbial degradation. On one hand, nickel is an essential micronutrient for some microbial enzymes. researchgate.net On the other hand, high concentrations of nickel can be toxic to many microorganisms, potentially inhibiting the growth of degrading consortia. mdpi.com Studies on the biodegradation of other metal-containing polymers have shown that the metal can influence the rate and extent of degradation. For example, the presence of certain metals has been observed to affect the physiology and ecology of degrading microorganisms. rsc.org The specific enzymes involved in the cleavage of the nickel-acrylate coordination bond and the subsequent degradation of the polyacrylate backbone have not been extensively studied. However, it is hypothesized that hydrolases, such as esterases, could play a role in cleaving the ester groups of the acrylate units, a process that could be influenced by the presence of the nickel ion. colab.wsresearchgate.net
A putative pathway for the degradation of polyacrylate by a microbial consortium has been proposed, involving repeated oxidation steps to shorten the polymer chain. researchgate.net It is plausible that a similar pathway could be involved in the degradation of the polyacrylate backbone of this compound, following the initial dissociation of the nickel ion. The degradation of Ni-citrate complexes by Pseudomonas alcaliphila has been shown to be enhanced by the presence of other metal ions like Fe(III), which can displace the nickel, making the citrate (B86180) available for biodegradation. nih.gov A similar displacement mechanism could potentially play a role in the environmental degradation of this compound, where other metal ions in the environment compete for the acrylate binding sites.
Table 1: Microbial Species with Potential for Polyacrylate Degradation
| Microorganism | Type | Potential Role in Degradation | Reference |
| Phanerochaete chrysosporium | Fungus | Secretion of lignin-degrading peroxidases that can initiate polymer chain cleavage. | kristujayanti.edu.in |
| Pseudomonas sp. | Bacterium | Implicated in the degradation of various synthetic polymers. | nih.gov |
| Bacillus sp. | Bacterium | Known to produce a variety of extracellular enzymes capable of polymer degradation. | researchgate.net |
| Acinetobacter sp. | Bacterium | Isolated from environments contaminated with plastic waste. | cnrs.fr |
| Rhodococcus sp. | Bacterium | Capable of degrading various recalcitrant organic compounds. | researchgate.net |
This table is based on general polyacrylate degradation studies and does not specifically refer to this compound.
Influence of Polymer Structure on Biodegradability
The structure of a polymer plays a crucial role in its susceptibility to biodegradation. Factors such as molecular weight, crystallinity, and the presence of functional groups can all affect the rate and extent of microbial attack. For poly(this compound), the following structural aspects are likely to be important:
Molecular Weight: Higher molecular weight polymers generally exhibit lower rates of biodegradation due to the reduced number of chain ends available for enzymatic attack. science.gov
Cross-linking: The introduction of cross-links in a polymer network generally reduces its biodegradability by restricting the mobility of polymer chains and limiting the access of enzymes.
Presence of Nickel: The nickel ion itself is a key structural feature. The strength and stability of the nickel-acrylate coordination bond will determine the rate at which nickel is released into the environment and the polyacrylate backbone becomes available for degradation. The ionic nature of the nickel-acrylate bond may make the polymer more hydrophilic, potentially increasing its susceptibility to hydrolytic and enzymatic attack compared to non-ionic polyacrylates.
Research on starch-based biodegradable polymers has shown that the attachment of transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) can reduce the rate of biodegradation. researchgate.net This suggests that the presence of nickel in poly(this compound) might retard its complete mineralization.
Photodegradation and Chemical Degradation of this compound Materials
Abiotic degradation processes, particularly photodegradation and chemical hydrolysis, are significant pathways for the breakdown of polymers in the environment.
UV Irradiation Effects on Polymer Chain Scission
Exposure to ultraviolet (UV) radiation from sunlight can induce chemical changes in polymers, leading to chain scission, cross-linking, and the formation of new functional groups. nih.govcu.edu.eg This process, known as photodegradation, can make polymers brittle and lead to their fragmentation into smaller pieces. For polyacrylates, UV radiation can cause photooxidative degradation, which involves the formation of free radicals and subsequent chain-breaking reactions. nih.govresearchgate.net The energy from UV light is sufficient to break the C-C and C-H bonds in the polymer backbone. researchgate.net
The presence of nickel in the polymer structure can have a complex effect on photodegradation. On one hand, some nickel compounds, particularly nickel chelates, are known to act as effective UV stabilizers in other polymers. nih.govnih.gov They can function by quenching the excited states of chromophoric groups within the polymer, thus dissipating the energy absorbed from UV radiation before it can cause bond cleavage. nih.gov Nickel complexes can also decompose hydroperoxides, which are key intermediates in the photo-oxidation process, into non-radical, inactive species. nih.gov On the other hand, trace metals can also act as catalysts for photodegradation. nih.gov
For poly(this compound), it is plausible that the nickel centers could initially provide some photostability. However, prolonged exposure to UV radiation, especially in the presence of oxygen and moisture, would likely lead to the eventual degradation of the polymer. The UV-induced degradation of the polyacrylate backbone would proceed via chain scission, leading to a reduction in molecular weight and the formation of smaller oligomeric and monomeric fragments. rsc.orgnsf.gov
Table 2: Potential Effects of UV Irradiation on Poly(this compound)
| Effect | Description | Potential Consequence | Reference |
| Chain Scission | Breaking of the C-C bonds in the polymer backbone. | Reduction in molecular weight, loss of mechanical properties, embrittlement. | researchgate.netnsf.gov |
| Cross-linking | Formation of new bonds between polymer chains. | Initial increase in stiffness, followed by embrittlement. | nsf.gov |
| Photo-oxidation | Incorporation of oxygen-containing functional groups (e.g., carbonyl, hydroxyl). | Increased hydrophilicity, potential for further degradation. | nih.govmdpi.com |
| Nickel Chelate Stabilization | Quenching of excited states and decomposition of hydroperoxides. | Initial resistance to photodegradation. | nih.govnih.gov |
Hydrolytic Stability of Ester Bonds and Coordination Complexes
Hydrolysis is a chemical degradation process in which water molecules break down chemical bonds. In poly(this compound), there are two main types of bonds susceptible to hydrolysis: the ester groups in the acrylate units and the coordination bonds between the nickel ions and the carboxylate groups.
The ester bonds in polyacrylates can undergo hydrolysis, especially under acidic or alkaline conditions, to form carboxylic acid groups and an alcohol. uw.edu.pl The rate of this hydrolysis is generally slow at neutral pH but can be accelerated by enzymes. researchgate.net The presence of nickel ions coordinated to the carboxylate groups could influence the hydrolytic stability of the adjacent ester bonds through electronic effects.
The coordination bond between the nickel(II) ion and the acrylate ligand is also subject to hydrolysis. The stability of this complex in an aqueous environment will depend on factors such as pH and the presence of other competing ligands. researchgate.net In acidic conditions, protonation of the carboxylate groups would favor the dissociation of the nickel ion. Conversely, in the presence of strong chelating agents in the environment, nickel could be sequestered from the polymer. The hydrolysis of Ni(II) complexes has been observed to be influenced by the nature of the ligands and the presence of water in the solvent. researchgate.netresearchgate.net The release of nickel ions from the polymer matrix via hydrolysis would expose the polyacrylate backbone to further degradation. The use of certain polymers to sequester heavy metals is reversible with changes in pH, indicating that the metal-polymer bond can be broken under specific environmental conditions. kristujayanti.edu.in
Environmental Transformation Products and Nickel Speciation
The degradation of poly(this compound) in the environment will result in the formation of various transformation products from both the polymer backbone and the nickel component. The degradation of the polyacrylate chain will produce a mixture of oligomers and monomers, such as acrylic acid and its shorter-chain derivatives. whiterose.ac.uk These smaller molecules are generally more water-soluble and bioavailable than the parent polymer.
The fate of the released nickel is of significant environmental concern. nih.gov Nickel released into the environment can exist in various chemical forms, or species, which differ in their mobility, bioavailability, and toxicity. nih.govbibliotekanauki.pl The speciation of nickel in soil and water is influenced by a multitude of factors, including pH, redox potential, and the presence of organic matter and other ligands. bibliotekanauki.plepa.gov
In soil, nickel can be adsorbed onto clay minerals, iron and manganese oxides, and organic matter. bibliotekanauki.pl It can also form complexes with dissolved organic carbon, such as humic and fulvic acids, which can increase its mobility. bibliotekanauki.pl The speciation of nickel will determine its uptake by plants and microorganisms and its potential to leach into groundwater. bibliotekanauki.plmdpi.com Studies on the leaching of metals from polymers have shown that additives can migrate from the polymer matrix into the surrounding environment. whiterose.ac.uk It is expected that nickel from the degradation of poly(this compound) would initially be in the form of Ni(II) ions, which would then interact with the various components of the soil and water to form different species. The ultimate environmental impact of this compound will therefore depend not only on the degradation of the polymer but also on the complex biogeochemical cycling of the released nickel. nih.gov
Table 3: Potential Environmental Transformation Products and Nickel Species
| Original Component | Transformation Products / Species | Environmental Compartment | Potential Fate | Reference |
| Poly(acrylate) backbone | Polyacrylate oligomers, acrylic acid, smaller organic acids | Soil, Water | Further microbial degradation, mineralization to CO2 and H2O. | researchgate.netwhiterose.ac.uk |
| Nickel(II) ion | Free Ni(II) ions | Soil, Water | Adsorption to soil particles, complexation with organic matter, uptake by organisms, leaching to groundwater. | bibliotekanauki.plepa.gov |
| Nickel hydroxides/oxides | Soil, Water | Precipitation under certain pH conditions, reduced mobility. | bibliotekanauki.pl | |
| Nickel-organic complexes | Soil, Water | Increased mobility in the presence of dissolved organic carbon. | bibliotekanauki.pl |
Analysis of Degradation Byproducts
The degradation of this compound polymers, particularly under thermal stress, results in the breakdown of the polymer backbone and the release of various smaller molecules. The specific byproducts generated are highly dependent on the polymer's precise structure, including its backbone and side chains, as well as the degradation conditions. polychemistry.comresearchgate.net
Thermal degradation of acrylic polymers generally proceeds through the cleavage of the polymer backbone, which can lead to the formation of the original acrylate monomers. polychemistry.comresearchgate.net For more complex systems, such as acrylate-based polyurethanes, a multi-step degradation process is observed. This can yield a variety of byproducts, including carbon dioxide, isocyanates, and amines. researchgate.net Studies on poly(alkyl methacrylates) show that thermal decomposition primarily results in the corresponding monomers, making it a potentially viable route for chemical recycling. polychemistry.com Other byproducts from the thermal degradation of various acrylic polymers can include carbon monoxide, methane, and various alcohols. polychemistry.com
The table below summarizes common degradation byproducts identified in studies of various acrylic polymers.
| Degradation Condition | Polymer Type | Major Degradation Byproducts | Minor Degradation Byproducts | Reference |
| Thermal Pyrolysis | Poly(alkyl methacrylates) | Corresponding methacrylate (B99206) monomers | Carbon dioxide, carbon monoxide, methane, ethane, methanol (B129727) | polychemistry.com |
| Thermal Pyrolysis | Poly(alkyl acrylates) | Alkenes, long-chain alcohols, acrylate monomers | Not specified | polychemistry.com |
| Thermal Degradation | Acrylate-type Polyurethane | Acrylate monomers, isocyanates, cyanuric acid, primary/secondary amines | Carbon dioxide, isocyanic acid, olefins | researchgate.net |
| Biodegradation | Fluorotelomer-based acrylate polymer | Perfluorooctanoic acid (PFOA) and other perfluorocarboxylic acids (PFCAs) | Not specified | rsc.orgacs.org |
This table is generated based on data from studies on various types of acrylic polymers to illustrate potential degradation byproducts.
Nickel Ion Release and Mobility in Aqueous Environments
A significant environmental consideration for nickel-containing materials is the potential for nickel ions (Ni²⁺) to be released into the surrounding environment, particularly in aqueous systems. The rate and extent of this release are governed by several physicochemical factors. nih.gov
The corrosion of the nickel component is a primary mechanism for ion release. swan.ac.uk Research on nickel-containing alloys and plated surfaces shows that environmental conditions play a critical role. For instance, the release of nickel ions is often higher during initial immersion in an electrolyte and tends to decrease over time as a passive oxide layer can form on the surface, inhibiting further corrosion. nih.gov However, this protective layer can be compromised under certain conditions.
Key factors influencing nickel ion release include:
pH: Acidic conditions (low pH) tend to accelerate corrosion and increase the rate of nickel ion release. nih.govswan.ac.uk In acidic solutions, there is also greater competition between hydrogen ions (H⁺) and nickel ions (Ni²⁺) for binding sites on surfaces, which can increase the mobility of dissolved nickel. mdpi.com
Temperature: Higher temperatures can expedite corrosion processes and lead to greater nickel ion release. nih.gov
Humidity: In atmospheric conditions, high relative humidity (above 70%) can cause water to adsorb onto nickel surfaces, creating an aqueous phase that facilitates corrosion and mobilizes nickel ions. swan.ac.uk
| Factor | Effect on Nickel Ion Release/Mobility | Mechanism | Reference |
| Low pH (Acidic) | Increase | Accelerates corrosion; damages passive oxide layers. | nih.govswan.ac.uk |
| High Temperature | Increase | Expedites corrosion and diffusion processes. | nih.gov |
| High Humidity (>70%) | Increase | Creates an aqueous environment for corrosion on surfaces. | swan.ac.uk |
| Chloride Ions | Increase | Induces pitting corrosion, breaking down passive films. | swan.ac.uk |
| Complexing Agents (e.g., Borates) | Increase Mobility | Enhances the solubility of nickel species in water. | science.gov |
| High Ionic Strength | Increase Mobility | Can reduce adsorption to surfaces by shielding electrostatic interactions. | mdpi.com |
This table synthesizes findings on factors affecting nickel ion release from various nickel-containing materials.
Lifecycle Assessment Methodologies for this compound-Based Materials
Lifecycle Assessment (LCA) is a standardized, systematic methodology used to evaluate the potential environmental impacts of a product or material throughout its entire life. ecochain.com For this compound-based materials, conducting an LCA involves adhering to international standards such as ISO 14040 and 14044, which provide the framework for the assessment. d-nb.infonickelinstitute.org
The process begins with defining the goal and scope, including the functional unit , which is a quantified measure of the product's function (e.g., 1 kg of material, or an amount of material required to perform a specific function). d-nb.infomdpi.com The system boundaries are then established to determine which life cycle stages are included in the analysis. ecochain.com
Data for the life cycle inventory (LCI) is collected for all inputs (raw materials, energy) and outputs (emissions, waste) within the system boundaries. This data is often managed using specialized software like SimaPro and databases such as ecoinvent and GaBi. d-nb.infomdpi.comlmnarchitects.com The subsequent life cycle impact assessment (LCIA) uses this inventory data to calculate potential environmental impacts. Common impact assessment methods include ReCiPe and TRACI. d-nb.infolmnarchitects.com For nickel-containing products, it is recommended to report on well-established impact categories. nickelinstitute.org
Recommended Impact Categories for Nickel Products:
Global Warming Potential (GWP)
Acidification Potential (AP)
Eutrophication Potential (EP)
Photochemical Oxidant Creation Potential (POCP)
Ozone Depletion Potential (ODP)
Primary Energy Demand d-nb.infonickelinstitute.org
Cradle-to-Grave Analysis of Environmental Impact
A "cradle-to-grave" analysis provides a comprehensive assessment of a product's environmental impact across its entire existence. ecochain.com This approach encompasses five key stages: ecochain.com
Manufacturing and Processing: This stage involves the polymerization of this compound and the formulation and manufacturing of the final product. Energy consumption and chemical inputs are key factors here. rsc.org
Transportation: This includes the transport of raw materials to the factory and the distribution of the final product to consumers.
Usage: The environmental impact during the use phase can vary greatly. For some applications, it may be negligible, while for others, such as a catalyst, the improved efficiency during use can offset higher manufacturing impacts. rsc.org This stage also considers the potential for nickel ion leaching during the product's functional life. nih.gov
Waste Disposal (The "Grave"): This final stage assesses the impacts of end-of-life scenarios, such as landfilling, incineration, or recycling. mdpi.com
Sustainable Synthesis and Disposal Considerations
Improving the environmental profile of this compound-based materials involves innovations in both their creation and their end-of-life management.
Sustainable Synthesis: Following the principles of green chemistry offers a roadmap for more sustainable production. nih.gov A key area of research is the development of more atom-economical and energy-efficient catalytic processes. nsf.gov A highly promising route for acrylate synthesis is the catalytic oxidative coupling of ethylene (B1197577) with carbon dioxide (CO₂), using a nickel-based catalyst. researchgate.netmdpi.com This approach is advantageous as it utilizes a greenhouse gas (CO₂) as a C1 feedstock and a less expensive raw material (ethylene) compared to the conventional two-stage oxidation of propylene. mdpi.com Further green chemistry principles applicable to polymer synthesis include the use of safer, biomass-derived solvents and the reduction of hazardous chemical waste, which can be substantial in conventional polymer production. nih.govnsf.gov
Disposal Considerations: The end-of-life phase is critical for mitigating environmental impact. For acrylic polymers, thermal degradation (pyrolysis) can be designed to recover the constituent monomers, which can then be used to produce new polymers, creating a closed-loop system. polychemistry.com This approach aligns with the principles of a circular economy.
Given the resource intensity and environmental impact of primary nickel production, recycling the nickel component from end-of-life materials is paramount. d-nb.info LCA studies have demonstrated that using recycled nickel as a raw material can drastically reduce the global warming potential of nickel powder production by over 95% compared to using virgin nickel. continuumpowders.com Therefore, designing this compound-based materials for easy disassembly and recovery of the nickel content is a crucial consideration for sustainable disposal. mdpi.com Biotechnological strategies using microbial degradation are also being explored as a potential eco-friendly treatment for acrylic polymer waste. researchgate.net
Ix. Future Research Directions and Emerging Paradigms in Nickel Acrylate Science
Advanced Material Design and Rational Synthesis Approaches
The development of next-generation materials from nickel acrylate (B77674) hinges on the ability to control their structure with molecular precision. Future efforts will increasingly focus on rational design strategies to move beyond trial-and-error approaches.
A primary area of focus is the rational design of nickel catalysts for polymerization. Researchers are designing catalysts with specific steric and electronic properties to control polymerization processes. For instance, a catalyst design strategy targeting large axial shielding has been employed to stabilize reactive intermediates and improve catalytic activity and thermal stability in ethylene (B1197577)/acrylate copolymerization. nih.govacs.org By systematically modifying the ligands attached to the nickel center, such as using bulky phosphine-phenolate ligands, researchers can tune the catalyst's performance, influencing properties like catalytic activity, molecular weight of the resulting polymer, and the incorporation ratio of polar monomers. nih.govmdpi.com This approach allows for the synthesis of polar polyolefins with microstructures that are precisely controlled. nih.gov
Post-synthetic functionalization, or "catalyst editing," is emerging as a powerful and facile strategy for creating diverse catalyst libraries. acs.org This approach involves modifying a catalyst after its initial synthesis, for example, through the alkylation of a pendant phosphine (B1218219) followed by anion exchange. acs.org This method allows for the rapid generation of a large number of cationic nickel phosphonium (B103445) catalysts with varied electronic and steric profiles from a single precursor, accelerating the discovery of catalysts with desired performance for reactions like ethylene/acrylate copolymerization. acs.org
Furthermore, inspired by advancements in block polymer self-assembly, researchers are using techniques like polymerization-induced microphase separation (PIMS) to control material morphology from the nano- to the macro-scale. nih.gov In this approach, chain-transfer agents are designed with varied chain lengths to precisely tune the nanoscale features of materials 3D printed from acrylate-based resins. nih.gov This allows for the creation of nanostructured materials with predictable morphologies and mechanical properties. nih.gov
Table 1: Influence of MacroCTA Chain Length on Polymerization and Material Properties
| PBA-CTA Chain Length (Xn) | Double Bond Conversion after 30s (%) | Double Bond Conversion after 60s (%) | Resulting Nanostructure |
|---|---|---|---|
| 24 | 29.9 | 78.9 | Disordered |
| 94 | 77.8 | 87.0 | Lamellar |
| 180 | ~84 | ~91 | Cylindrical |
| 360 | ~84 | ~91 | Spherical |
Integration of Nickel Acrylate into Multifunctional Hybrid Materials
A significant future direction lies in the integration of this compound-based components into multifunctional hybrid materials, where the combination of organic and inorganic constituents yields synergistic properties. acs.org These materials are being designed for a wide array of applications, from energy systems to advanced adhesives.
One promising area is the development of materials for electromagnetic interference (EMI) shielding. Researchers have successfully fabricated flexible adhesives with EMI shielding capabilities by incorporating nickel (Ni) chains into an acrylate pressure-sensitive adhesive (a-PSA). researchgate.net The spatial distribution of the nickel chains within the acrylate matrix can be controlled to tune the electromagnetic characteristics. researchgate.net At an optimal content of 30.0 wt.% Ni chains, a composite adhesive with a thickness of 0.18 mm exhibited a strong EMI shielding effectiveness of up to 39.97 dB while maintaining sufficient peel and shear strength. researchgate.net
In the energy sector, nickel-based catalysts are being integrated with acrylate-based polymer membranes for fuel cell applications. acs.org For instance, a nickel-iron oxyhydroxide/carbon (NiFeOOH/C) nanofibrous catalyst has been developed for the urea (B33335) oxidation reaction in direct urea fuel cells (DUFCs). acs.orgacs.org This catalyst was used in conjunction with a cross-linked phenyl-acrylate-based anion-exchange membrane (AEM), demonstrating the potential of combining nickel catalysts with functional acrylate polymers to enhance fuel cell performance. acs.orgacs.org
The creation of hybrid materials also extends to the use of polyacrylate macromolecules intercalated into layered double hydroxides derived from nickel hydroxide (B78521). science.gov This method, based on successive redox and exchange reactions, allows for the in-situ polymerization of acrylate anions within the inorganic layers, creating novel organic-inorganic hybrid materials. science.gov Similarly, the integration of nanomaterials like MXenes into polymer matrices is a burgeoning field, with polymer-MXene composites showing promise for various electronic applications due to their unique combination of high electrical conductivity, mechanical strength, and processability. researchgate.netmdpi.com
Table 2: Properties of Ni-Chain/Acrylate Composite Adhesive
| Property | Value | Conditions |
|---|---|---|
| EMI Shielding Effectiveness (SE) | 39.97 dB | 30.0 wt.% Ni chains, 0.18 mm thickness |
| Peel Strength | 39.56 N/m | 30.0 wt.% Ni chains |
| Shear Strength | 41.07 kPa | 30.0 wt.% Ni chains |
| Static Shear Adhesion | 612.87 min | Under 16.33 kPa shear strength |
High-Throughput Experimentation and Data-Driven Discovery
The traditional, one-at-a-time experimental approach is being superseded by high-throughput experimentation (HTE) and data-driven discovery, paradigms that promise to dramatically accelerate the pace of research in this compound science. acs.orgnextmol.com HTE allows for the parallel execution of a large number of experiments, making it possible to screen vast parameter spaces for catalyst discovery and reaction optimization. acs.orgcore.ac.uk
HTE platforms are being used to rapidly identify optimal conditions for nickel-catalyzed reactions. researchgate.neteui.eu For example, a novel screening platform for the nickel-catalyzed cyanation of (hetero)aryl halides was developed using HTE. eui.eunih.gov This allowed for the systematic exploration of various ligand and solvent combinations, leading to the quick identification of suitable reaction conditions with low catalyst loading. eui.eunih.gov Such standardized workflows serve as excellent starting points for optimizing reactions involving nickel catalysts. eui.eu
Complementing HTE is the rise of data-driven discovery, which harnesses machine learning (ML) and artificial intelligence to analyze large datasets and predict chemical behavior. researchgate.netrsc.org This approach can guide experimental efforts by identifying promising candidates before they are ever synthesized in the lab. researchgate.net For instance, a data-driven approach combining ML with molecular volcano plots was used to estimate the activity of over 143,000 homogeneous nickel catalysts for aryl-ether cleavage. researchgate.net This computational workflow revealed that a vast majority of existing catalysts were not ideally suited for the reaction and identified a clear design strategy for developing more active catalysts. researchgate.net The integration of automated electrochemical analysis platforms with ML is also poised to accelerate discoveries in energy applications by rapidly screening materials and predicting their performance. nih.gov
The general workflow for data-driven discovery involves:
Data Generation: Performing a number of initial experiments, either in the lab (HTE) or in-silico (computational modeling), to create a labeled dataset. nextmol.com
Model Building: Using supervised learning algorithms to build predictive models based on the input data and the labeled results. nextmol.com
Prediction & Prioritization: Using the model to predict the properties or performance of new, unsynthesized chemical structures, allowing researchers to prioritize the most promising candidates for experimental validation. researchgate.net
Iterative Refinement: Feeding the results of new experiments back into the dataset to continuously improve the predictive power of the model.
This synergy between HTE and data-driven methods is creating a new paradigm for chemical discovery, shifting from intuition-led exploration to data-informed design. nextmol.comrsc.org
Exploration of Novel Catalytic and Energy Applications
Future research will continue to uncover and refine novel applications for this compound and its derivatives, particularly in the fields of catalysis and energy. ontosight.ai The versatility of nickel catalysts makes them suitable for a wide range of organic transformations and energy-related electrochemical processes. acs.orgontosight.ai
In catalysis, a major focus is the copolymerization of olefins with polar monomers like acrylates to produce functionalized polyolefins. nih.govmdpi.com Nickel catalysts are attractive for this purpose due to their low cost, high activity, and good tolerance toward polar functional groups. mdpi.commdpi.com Research is ongoing to develop nickel catalysts that can operate at high temperatures suitable for industrial production and produce copolymers with high molecular weights and controlled levels of acrylate incorporation. nih.govmdpi.com Recent advances have yielded nickel complexes that can catalyze ethylene/acrylate copolymerization at temperatures above 110 °C with very high activity. nih.gov Beyond polymerization, well-defined nickel(0) complexes stabilized by acrylate ligands are being explored as versatile pre-catalysts for C-C and C-N bond formation reactions. nih.gov
In the energy sector, this compound-based materials are being investigated for energy storage and conversion. ontosight.ai this compound can serve as a precursor for synthesizing nickel-based nanoparticles and nickel-organic complexes for applications in high-performance supercapacitors. science.govontosight.ai For example, a hybrid supercapacitor using a self-standing film electrode made of nickel and nickel-based metal-organic complexes (Ni@Ni-OC) demonstrated high volumetric capacitance and excellent cycle stability. science.gov Another significant emerging application is in direct urea fuel cells (DUFCs), which can convert the chemical energy in urea directly into electricity. acs.org A recently developed anode catalyst featuring a nickel-iron oxyhydroxide/carbon (NiFeOOH/C) structure, paired with a phenyl-acrylate-based membrane, generated a maximum power density of 11.1 mW/cm² at room temperature, highlighting a promising pathway for waste-to-energy technologies. acs.orgacs.org
Table 3: Performance of a Direct Urea Fuel Cell with Nickel-Based Anode and Acrylate-Based Membrane
| Parameter | Value | Conditions |
|---|---|---|
| Anode Catalyst | Ni6Fe4OOH/C | Optimized 6:4 Ni/Fe molar ratio |
| Membrane | Phenyl-acrylate-based AEM (PA/M) | Cross-linked |
| Maximum Power Density | 11.1 mW/cm² | 3 M Urea, 25 °C |
| Open-Circuit Voltage | 0.92 V | 3 M Urea, 25 °C |
Fundamental Understanding of Structure-Property Relationships at the Nanoscale
A deep, fundamental understanding of how the nanoscale structure of this compound-based materials dictates their macroscopic properties is crucial for rational design. Future research will increasingly employ advanced characterization techniques and computational modeling to elucidate these complex relationships.
In catalysis, mechanistic studies are revealing how the fine details of a catalyst's structure influence its behavior. For example, investigations into ethylene/acrylate copolymerization have shown that increasing the steric bulk on a nickel catalyst can promote acrylate-induced β-H elimination, a key chain-termination pathway that affects the molecular weight of the resulting polymer. nih.govacs.org The larger axial shielding provided by bulkier ligands is also crucial for stabilizing catalytic intermediates and preventing decomposition, which in turn leads to higher activity. nih.govacs.org
In materials science, the focus is on how controlling the arrangement of components at the nanoscale impacts bulk properties. For 3D printed materials made via polymerization-induced microphase separation, the chain length of the acrylate-based block copolymer directly controls the resulting nanoscale morphology (e.g., lamellar, cylindrical, or spherical domains), which in turn governs the material's mechanical properties like toughness and elongation at break. nih.gov Similarly, in nanocellular polymers, achieving a high concentration of dissolved gas is critical for creating cell sizes in the nanometric range, a key factor for tuning the material's density and mechanical response. mdpi.com
The study of thermoresponsive block copolymers containing acrylate units also highlights the importance of nanoscale self-assembly. rsc.org The architecture of these polymers, including the length and arrangement of hydrophilic and hydrophobic blocks, determines how they self-assemble into structures like core-shell micelles in solution. rsc.org This self-assembled structure at the nanoscale is directly responsible for macroscopic properties such as the material's gelation temperature. rsc.org Understanding and controlling these structure-property relationships at the nanoscale is the ultimate key to unlocking the full potential of this compound-based materials for advanced applications. researchgate.net
Q & A
Q. What are the established synthesis routes for nickel acrylate in laboratory settings?
this compound can be synthesized via ligand exchange reactions using nickel precursors (e.g., nickel hydroxide) and acrylic acid derivatives. For example, acrylate-intercalated nickel hydroxides are prepared by ion exchange, followed by thermal polymerization to stabilize the structure . Alternatively, nickel catalysts (e.g., nickel chloride hexahydrate) can facilitate acrylate formation via ethylene/CO₂ coupling, with Lewis acids (e.g., AlCl₃) added to break precursor rings and promote acrylate yield . Key Methodological Steps :
Q. How can researchers characterize the thermal stability of this compound composites?
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are critical. For acrylate-intercalated nickel hydroxides, TGA reveals exothermic events at ~200°C, indicating polymerization, while DTA detects structural transitions. Post-treatment Raman spectroscopy confirms bond-state changes (e.g., acrylate shifting from ionic to unidentate coordination) . Data Interpretation :
Q. What analytical techniques validate this compound’s role in catalytic copolymerization?
Gas chromatography with flame ionization detection (GC-FID) quantifies monomer conversion rates, while nuclear magnetic resonance (NMR) analyzes copolymer microstructure. For example, in ethylene-methyl acrylate copolymerization, ¹H NMR identifies polar monomer incorporation (up to 8.2 mol%) and molecular weights (Mw up to 80.5 kDa) . Protocol :
Q. What safety protocols are essential when handling this compound precursors?
Nickel chloride hexahydrate (common precursor) requires nitrile gloves, fume hoods, and respiratory protection if airborne exposure exceeds occupational limits. Post-synthesis, residual acrylate monomers necessitate inert-atmosphere storage to prevent unintended polymerization .
Q. How do researchers design experiments to study this compound’s coordination chemistry?
X-ray absorption spectroscopy (XAS) and computational modeling (DFT) map nickel’s electronic structure. For instance, studies on nickel-based MOF catalysts use XAS to confirm nickel localization at reactive sites, while DFT calculates ligand-binding energies .
Advanced Research Questions
Q. How do contradictory data on fluorinated vs. non-fluorinated nickel catalysts in acrylate copolymerization arise?
Fluorine’s electron-withdrawing effects alter nickel’s electrophilicity, enabling ethylene-methyl acrylate copolymerization (0.9 mol% incorporation) in fluorinated catalysts, whereas non-fluorinated analogs are inactive. However, steric hindrance limits activity with bulkier monomers (e.g., MMA) . Resolution Strategy :
Q. What mechanistic insights explain this compound’s dual role as a ligand and reactant in catalysis?
In reductive coupling reactions, acrylate ligands stabilize nickel intermediates via π-backbonding, as shown by recovery of >60% benzyl acrylate post-reaction. Computational studies reveal acrylate’s p-acidic nature enhances nickel’s redox activity . Experimental Validation :
Q. How can conflicting results in catalytic pathways (EECC vs. ECEC) be reconciled for hydrogenation reactions?
Computational modeling (e.g., DFT) and electrochemical analysis differentiate pathways: EECC (electron-electron-proton-proton) prioritizes reaction speed, while ECEC (electron-proton-electron-proton) maximizes energy efficiency. For nickel catalysts, solvent polarity and proton source (e.g., HSiEt₃ vs. H₂O) dictate dominant pathways . Design Principles :
Q. Why do acrylate-intercalated nickel hydroxides exhibit atypical low-temperature exothermic behavior?
High acrylate loading (acrylate/Ni ≈ 1.5 molar ratio) lowers polymerization activation energy, inducing exothermicity at 200°C vs. >300°C in conventional layered double hydroxides (LDHs). In situ Raman confirms polymerization completes within 2 hours at 200°C . Comparative Analysis :
Q. What methodologies optimize this compound’s role in fabricating 3D nanostructures?
Two-photon lithography employs this compound hybrid photoresists, where ligand exchange creates photoactive complexes. Post-printing, pyrolysis at 400–600°C removes organics, yielding pure Ni structures. Key parameters include laser power (adjusting voxel size) and thermal treatment duration . Process Flow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
